N-Acetylpuromycin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKVYSQIGJMFP-IYRMOJGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetylpuromycin vs. Puromycin: A Technical Guide to Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of N-Acetylpuromycin and its parent compound, puromycin (B1679871). Delving into their distinct chemical structures, this document elucidates the profound impact of a single acetyl group on their biological activities, particularly concerning protein synthesis and cell signaling. This guide offers detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Structural Differences and Physicochemical Properties
The fundamental distinction between puromycin and this compound lies in the presence of an acetyl group on the α-amino group of the O-methyl-L-tyrosine moiety in this compound. This seemingly minor modification dramatically alters the molecule's chemical properties and biological function.
Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger.[1] Its structure comprises a dimethyladenosine linked to an O-methyl-L-tyrosine via an amide bond.[2] this compound is the enzymatically modified product of puromycin, a reaction catalyzed by puromycin N-acetyltransferase (PAC).[2] This enzyme transfers an acetyl group from acetyl-CoA to the primary amine of puromycin's amino acid portion.[2]
Below is a table summarizing the key physicochemical properties of both compounds.
| Property | Puromycin | This compound | Reference |
| Molecular Formula | C22H29N7O5 | C24H31N7O6 | [2][3] |
| Molecular Weight | 471.51 g/mol | 513.55 g/mol | [2][3] |
| IUPAC Name | (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [2][3] |
Mechanism of Action: A Tale of Two Molecules
The acetylation of puromycin completely abrogates its primary biological function: the inhibition of protein synthesis.
Puromycin: A Potent Inhibitor of Protein Synthesis
Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][2] This mimicry allows it to enter the A-site of the ribosome during translation.[2] The free amino group of puromycin's amino acid moiety participates in the peptidyl transferase reaction, forming a peptide bond with the nascent polypeptide chain.[2] However, due to the stable amide bond within the puromycin molecule (in contrast to the ester bond in tRNA), the newly formed peptidyl-puromycin is released from the ribosome, leading to premature termination of translation.[1][2] This mechanism is effective in both prokaryotic and eukaryotic cells.[1]
This compound: An Inactive Analog with Novel Functions
The acetylation of the α-amino group in this compound prevents it from participating in the peptidyl transferase reaction. Consequently, this compound does not inhibit protein synthesis and does not bind to ribosomes.[4] This inactivation is the basis for puromycin resistance in cells expressing the pac gene, which encodes the puromycin N-acetyltransferase enzyme.
While inactive as a translation inhibitor, this compound has been shown to possess its own biological activities, notably in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4]
Quantitative Comparison of Biological Activity
The most striking quantitative difference between puromycin and this compound is their effect on protein synthesis.
| Compound | Assay System | IC50 / Effect | Reference |
| Puromycin | Rabbit Reticulocyte Lysate (in vitro) | 9 µM | |
| Puromycin | E. coli cell-free system (in vitro) | 17 µM | |
| Puromycin | Artemia salina cysts (in vitro) | 69 µM | |
| Puromycin | NIH/3T3 cell cytotoxicity | 3.96 µM | |
| This compound | Protein Synthesis | Does not inhibit | [4] |
| This compound | TGF-β Signaling | Promotes | [4] |
This compound and the TGF-β Signaling Pathway
This compound has been demonstrated to promote TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[4] These proteins are negative regulators of the TGF-β pathway. They act by binding to the Smad protein complexes, which are the central mediators of TGF-β signaling, thereby inhibiting the transcription of TGF-β target genes.
By reducing the levels of SnoN and Ski, this compound effectively removes these brakes on the signaling cascade, leading to enhanced TGF-β-mediated gene expression.
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is designed to quantitatively assess the inhibition of protein synthesis by a given compound using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercial)
-
Luciferase mRNA (or other reporter mRNA)
-
Amino acid mixture (minus leucine (B10760876) or methionine, depending on the radiolabel)
-
[35S]-Methionine or [14C]-Leucine
-
Puromycin and this compound stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of puromycin or this compound to the respective tubes. Include a no-inhibitor control.
-
Initiate the translation reaction by adding the reporter mRNA and the radiolabeled amino acid.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding NaOH to hydrolyze the aminoacyl-tRNAs.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value for puromycin.
Puromycin N-acetyltransferase (PAC) Enzyme Assay
This colorimetric assay measures the activity of PAC by detecting the production of Coenzyme A (CoA) during the acetylation of puromycin.
Materials:
-
Purified PAC enzyme
-
Puromycin
-
Acetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, puromycin, and DTNB.
-
Add the purified PAC enzyme to the reaction mixture.
-
Initiate the reaction by adding acetyl-CoA.
-
The PAC enzyme will transfer the acetyl group from acetyl-CoA to puromycin, releasing CoA.
-
The free sulfhydryl group of CoA will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the PAC enzyme activity.
Cell-Based Puromycin Selection (Kill Curve) Protocol
This protocol determines the optimal concentration of puromycin for selecting stably transfected cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin stock solution
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Cell viability assay reagent (e.g., MTT, resazurin)
Procedure:
-
Seed the cells in a multi-well plate at a density that allows for several days of growth.
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare a series of dilutions of puromycin in complete culture medium. The concentration range should be broad enough to identify both sublethal and lethal doses (e.g., 0.1 - 10 µg/mL).
-
Replace the medium in the wells with the medium containing the different concentrations of puromycin. Include a no-puromycin control.
-
Incubate the cells and monitor their viability daily for 3-7 days.
-
After the incubation period, assess cell viability using a suitable assay.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 3-5 days).
Conclusion
The acetylation of puromycin to form this compound represents a critical molecular switch, converting a potent inhibitor of a fundamental cellular process into a signaling molecule with distinct biological effects. For researchers in drug development and molecular biology, understanding the chemical and functional differences between these two molecules is paramount. Puromycin remains an invaluable tool for protein synthesis research and for the selection of genetically modified cells. In contrast, this compound emerges as a modulator of cellular signaling, offering new avenues for investigating pathways such as TGF-β. The experimental protocols provided herein serve as a foundation for the practical application and further exploration of these two fascinating compounds.
References
N-Acetylpuromycin: A Technical Guide to a Puromycin Aminonucleoside Analog for Modulating TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin, a derivative of the aminonucleoside antibiotic puromycin (B1679871), presents a unique pharmacological profile. Unlike its parent compound, this compound does not inhibit protein synthesis, rendering it a valuable tool for dissecting specific cellular signaling pathways without inducing global translational arrest. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway through the targeted degradation of the transcriptional co-repressors, SnoN and Ski. This document details its synthesis, biological activity, and relevant experimental protocols, offering a comprehensive resource for researchers in cell biology, oncology, and drug discovery.
Introduction
Puromycin is a well-established antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis in both prokaryotic and eukaryotic cells.[1] This broad-spectrum activity, while useful as a selection agent in cell culture, limits its therapeutic and research applications where specific pathway modulation is desired without global cytotoxicity.
This compound emerges as a critical analog that overcomes this limitation. It is the biologically inactive form of puromycin, produced enzymatically by puromycin N-acetyltransferase (PAC).[1][2] This acetylation of the reactive amino group on the amino acid moiety of puromycin prevents its incorporation into the nascent polypeptide chain, thus abrogating its protein synthesis inhibitory activity.[1]
The primary utility of this compound in a research context lies in its ability to promote TGF-β signaling.[3][4] It achieves this by inducing the downregulation of SnoN and Ski, two proto-oncoproteins that act as potent negative regulators of the TGF-β pathway.[3][4] By facilitating the degradation of these repressors, this compound effectively sensitizes cells to TGF-β-mediated responses, such as cell cycle arrest, differentiation, and apoptosis.
Chemical Properties and Synthesis
This compound is the acetylated form of puromycin, with the acetyl group attached to the α-amino group of the O-methyl-L-tyrosine moiety.
Chemical Structure
IUPAC Name: (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide[5]
Molecular Formula: C₂₄H₃₁N₇O₆[4]
Molecular Weight: 513.55 g/mol [3][4]
Synthesis
While this compound is the natural product of enzymatic inactivation of puromycin by puromycin N-acetyltransferase, a chemical synthesis approach can be employed for its preparation in a laboratory setting. A general method for the N-acetylation of primary amines can be adapted for the synthesis of this compound from puromycin.
Protocol for Chemical Synthesis of this compound:
-
Dissolution: Dissolve puromycin dihydrochloride (B599025) in a suitable solvent such as a mixture of methanol (B129727) and water.
-
Basification: Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and free the primary amine.
-
Acetylation: Add acetic anhydride (B1165640) dropwise to the solution at 0°C with constant stirring. The acetic anhydride will react with the primary amine of the puromycin to form the acetylated product.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water.
-
Extraction: Extract the this compound into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action: Modulation of TGF-β Signaling
The biological significance of this compound lies in its ability to selectively modulate the TGF-β signaling pathway. This pathway is crucial in regulating a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.
The TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
Role of SnoN and Ski as Negative Regulators
SnoN (Ski-related novel protein N) and Ski (Sloan-Kettering Institute proto-oncoprotein) are transcriptional co-repressors that antagonize TGF-β signaling. They achieve this by binding to the Smad complex in the nucleus, thereby preventing its interaction with transcriptional co-activators and hindering the expression of TGF-β target genes. The levels of SnoN and Ski are tightly regulated, and their degradation is a key step in the activation of the TGF-β pathway.
This compound-Induced Degradation of SnoN and Ski
This compound has been shown to downregulate the protein expression of both SnoN and Ski.[3] This effect is independent of MAPK activation and, crucially, does not involve the inhibition of protein synthesis.[3] By promoting the degradation of these negative regulators, this compound allows for a more robust and sustained activation of the TGF-β signaling cascade in the presence of TGF-β ligands.
Quantitative Data
| Parameter | Value | Compound | Reference |
| Molecular Weight | 513.55 g/mol | This compound | [3][4] |
| Purity | ≥98% (HPLC) | This compound | [3] |
| Solubility in DMSO | Up to 100 mM | This compound | [3] |
| Solubility in 1eq. HCl | Up to 100 mM | This compound | [3] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on TGF-β signaling.
Western Blot Analysis of SnoN and Ski Protein Levels
This protocol allows for the quantification of SnoN and Ski protein levels in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SnoN, Ski, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of SnoN and Ski to the loading control.
TGF-β Luciferase Reporter Assay
This assay measures the transcriptional activity of the TGF-β pathway in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect cells with a TGF-β responsive firefly luciferase reporter plasmid (containing Smad binding elements) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound in the presence or absence of a low dose of TGF-β ligand.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the luciferase assay buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the untreated control.
Conclusion
This compound stands as a valuable chemical tool for the investigation of the TGF-β signaling pathway. Its ability to induce the degradation of the key negative regulators SnoN and Ski, without the confounding effects of protein synthesis inhibition, allows for a more precise understanding of the downstream consequences of TGF-β activation. This technical guide provides a foundational understanding of this compound's properties, mechanism, and application in experimental settings, empowering researchers to leverage this unique compound in their studies of cellular signaling, cancer biology, and beyond. Further research is warranted to elucidate the precise molecular mechanisms of this compound-induced SnoN/Ski degradation and to explore its potential therapeutic applications.
References
- 1. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule displacement of a cryptic degron causes conditional protein degradation [ouci.dntb.gov.ua]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of TGF-(beta) signalling by N-acetylgalactosaminyltransferase-like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylpuromycin: A Technical Guide to Solubility and Stability for the Research Professional
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for successful experimental design and therapeutic application. This in-depth technical guide focuses on the solubility and stability of N-Acetylpuromycin, a derivative of the aminonucleoside antibiotic puromycin (B1679871).
This compound has garnered interest in cell biology research for its distinct mechanism of action compared to its parent compound. It has been shown to downregulate the expression of the oncoproteins SnoN and Ski, thereby promoting Transforming Growth Factor-β (TGF-β) signaling.[1] This guide provides a detailed overview of its solubility in common laboratory solvents and outlines key considerations and protocols for assessing its stability under various conditions.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C24H31N7O6 | [2] |
| Molecular Weight | 513.55 g/mol | [2] |
| CAS Number | 22852-13-7 |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the available quantitative data for its solubility in various solvents. It is important to note that for some common solvents, specific data for this compound is limited. In such cases, data for the closely related parent compound, puromycin, is provided as a reference point.
| Solvent | This compound Solubility | Puromycin Hydrochloride Solubility (for reference) |
| Dimethyl Sulfoxide (DMSO) | 51.35 mg/mL (100 mM) | ~10 mg/mL[3] |
| 1 eq. Hydrochloric Acid (HCl) | 51.35 mg/mL (100 mM) | Not available |
| Ethanol | Data not available | ~1 mg/mL[3] |
| Dimethylformamide (DMF) | Data not available | ~10 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Data not available | ≥10 mg/mL[3] |
| Water | Data not available | Soluble |
Stability Characteristics
Key factors that can affect the stability of this compound include:
-
pH: The amide and glycosidic bonds in this compound may be susceptible to hydrolysis under acidic or alkaline conditions. Stability studies of other N-acetylated compounds, such as N-acetylneuraminic acid, have shown significant degradation at pH values below 3 and above 10.[7][8][9][10]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at low temperatures (e.g., -20°C or -80°C) is generally recommended for aminonucleoside antibiotics and their derivatives.
-
Light: Exposure to ultraviolet or fluorescent light can induce photodegradation of certain chemical structures. It is advisable to store this compound, both in solid form and in solution, protected from light.
-
Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
Experimental Protocols
Solubility Determination: Shake-Flask Method
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various buffers covering a range of pH values (e.g., pH 2, 7, 10).
-
Stress Conditions: Subject the solutions to various stress conditions, including:
-
Elevated Temperature: Incubate at temperatures such as 40°C, 60°C, and 80°C.
-
Photostability: Expose to light according to ICH guidelines.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent like hydrogen peroxide.
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products. The degradation kinetics can then be determined by plotting the concentration of this compound against time.[7][8][9][10][11]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] The TGF-β pathway plays a critical role in regulating cell growth, differentiation, and apoptosis.[12][13]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[12][13] The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These activated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[12][14][15]
The proteins SnoN and Ski act as transcriptional co-repressors, negatively regulating the TGF-β pathway by interacting with the SMAD complex and preventing it from activating gene expression.[16][17] this compound has been shown to downregulate the expression of SnoN and Ski proteins.[1] This reduction in the levels of these negative regulators leads to an enhancement of TGF-β signaling.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention by this compound.
Experimental Workflow for Assessing this compound's Effect on TGF-β Signaling
The following workflow outlines a typical experiment to confirm the effect of this compound on the TGF-β signaling pathway.
This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research. The provided protocols and diagrams offer a practical framework for scientists working with this compound. Further experimental validation of the solubility and stability profile in a broader range of conditions will undoubtedly enhance its utility in the scientific community.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The transforming activity of Ski and SnoN is dependent on their ability to repress the activity of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylpuromycin: A Comprehensive Biochemical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin is the biologically inactive, acetylated derivative of the well-known aminonucleoside antibiotic, puromycin (B1679871). While puromycin is a potent inhibitor of protein synthesis across all domains of life, this compound does not possess this cytotoxic capability. Instead, recent research has unveiled a distinct biochemical role for this compound in the modulation of cellular signaling pathways, specifically the Transforming Growth Factor-β (TGF-β) signaling cascade. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is produced by the enzymatic acetylation of puromycin by puromycin N-acetyltransferase (PAC).[1] This modification neutralizes the reactive amino group on the amino acid moiety of puromycin, thereby preventing its incorporation into nascent polypeptide chains.[1][2]
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [3] |
| Molecular Formula | C24H31N7O6 | [3] |
| Molecular Weight | 513.55 g/mol | [3] |
| CAS Number | 22852-13-7 | [4] |
| PubChem CID | 46173769 | [3] |
| Solubility | Soluble in DMSO (100 mM) and 1eq. HCl (100 mM) | [4] |
Mechanism of Action
Inactivation of Puromycin
The primary and most well-understood biochemical role of this compound is as the product of puromycin detoxification. The enzyme Puromycin N-acetyltransferase (PAC), originally isolated from Streptomyces alboniger, catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of the tyrosinyl moiety of puromycin.[5] This acetylation prevents the puromycin molecule from mimicking an aminoacyl-tRNA and entering the A-site of the ribosome, thus abrogating its protein synthesis inhibitory activity.[1][2]
Figure 1: Inactivation of Puromycin by Puromycin N-acetyltransferase (PAC).
Modulation of TGF-β Signaling
Beyond its role as an inactivated antibiotic, this compound has been identified as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][6] It has been shown to promote TGF-β signaling by downregulating the expression of the oncoproteins SnoN and Ski.[4][6][7] SnoN and Ski are negative regulators of the TGF-β pathway; they bind to the Smad complex, preventing it from regulating the transcription of target genes. By reducing the levels of SnoN and Ski, this compound effectively enhances the cellular response to TGF-β.[6][7] This activity is independent of MAPK activation.[4][6]
Figure 2: this compound enhances TGF-β signaling by downregulating SnoN and Ski.
Quantitative Data
Quantitative data for the direct biochemical activity of this compound is limited. The primary available data relates to the enzyme responsible for its synthesis, Puromycin N-acetyltransferase (PAC).
| Parameter | Value | Substrate | Source |
| Km | 1.7 µM | Puromycin | [5] |
| Km | 4.6 µM | O-demethylpuromycin | [5] |
No peer-reviewed studies with specific IC50 or EC50 values for the effect of this compound on the downregulation of SnoN and Ski or the potentiation of TGF-β signaling have been identified at the time of this writing.
Experimental Protocols
Puromycin N-acetyltransferase (PAC) Activity Assay
This protocol is adapted from a coupled colorimetric assay used to measure PAC activity.[8] The assay quantifies the release of Coenzyme A (CoA) during the acetylation of puromycin, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Figure 3: Workflow for a colorimetric PAC activity assay.
Materials:
-
Purified Puromycin N-acetyltransferase (PAC)
-
Puromycin solution
-
Acetyl-CoA solution
-
DTNB (Ellman's reagent) solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of puromycin (e.g., 200 µM), and varying concentrations of the PAC enzyme to be tested.[8]
-
Initiate Reaction: Start the reaction by adding a saturating concentration of Acetyl-CoA.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20 minutes) to allow for the enzymatic reaction to proceed.[8]
-
Colorimetric Detection: Add the DTNB solution to each well. The free sulfhydryl group of the CoA produced during the reaction will react with DTNB.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction can be determined from the change in absorbance over time. A standard curve using known concentrations of CoA can be used to quantify the amount of product formed. The specific activity of the enzyme can then be calculated (e.g., in nmol/min/mg).[8]
Western Blotting for SnoN and Ski Downregulation
To assess the effect of this compound on the expression levels of SnoN and Ski, a standard Western blotting protocol can be employed. This method allows for the semi-quantitative determination of protein levels in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for SnoN, Ski, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of samples.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the SnoN and Ski bands to the loading control to determine the relative change in protein expression upon treatment with this compound.
Conclusion
This compound presents a fascinating case of a molecule with a dual identity. While it is the inert byproduct of puromycin resistance, it also possesses the ability to modulate the critical TGF-β signaling pathway by downregulating the inhibitory proteins SnoN and Ski. This technical guide provides a foundational understanding of the biochemical properties of this compound and offers detailed protocols for its further investigation. The exploration of its role in TGF-β signaling may open new avenues for research in areas where this pathway is dysregulated, such as in fibrosis and cancer. Further studies are warranted to quantify the precise dose-response relationship of this compound in this signaling context and to elucidate the full spectrum of its cellular effects.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on N-Acetylpuromycin and Its Relationship to Ribosomal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin (B1679871) is a potent, broad-spectrum inhibitor of protein synthesis, acting as a structural mimic of aminoacyl-tRNA to terminate translation prematurely. Its acetylated form, N-Acetylpuromycin, however, is biologically inactive with respect to ribosomal function. This technical guide provides a comprehensive overview of the mechanism of puromycin, its enzymatic inactivation through N-acetylation by Puromycin N-acetyltransferase (PAC), and the resulting properties of this compound. We clarify that this compound does not inhibit ribosomal activity and detail its distinct, non-ribosomal biological effects, particularly on the TGF-β signaling pathway. This document serves as a critical resource for researchers utilizing the puromycin selection system or studying ribosome-targeting antibiotics, providing detailed experimental protocols to differentiate the activities of puromycin and this compound and to characterize the kinetics of the PAC enzyme.
Introduction: Puromycin and Its Inactive Counterpart
Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a cornerstone tool in molecular biology for its ability to potently inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1] It functions by mimicking the 3'-end of an aminoacyl-tRNA, leading to the premature termination of nascent polypeptide chains.[1]
In contrast, this compound is the inactive, acetylated derivative of puromycin.[1] The acetylation, catalyzed by the enzyme Puromycin N-acetyltransferase (PAC), represents a primary mechanism of resistance to the antibiotic.[2][3] This modification blocks the reactive amino group essential for puromycin's activity, rendering this compound unable to interfere with ribosomal function. Understanding the distinction between these two molecules is crucial for the proper design and interpretation of experiments involving puromycin selection, protein synthesis analysis, and drug development.
This guide will dissect the ribosomal effects of puromycin, the biochemical process of its inactivation, the resultant non-activity of this compound at the ribosome, and its separate biological roles.
The Mechanism of Ribosomal Inhibition by Puromycin
Puromycin's inhibitory action is a direct consequence of its structural similarity to the tyrosyl-aminoacyl-tRNA. The mechanism can be summarized in the following steps:
-
A-Site Binding: Puromycin enters the ribosomal A (acceptor) site, which is normally occupied by an incoming aminoacyl-tRNA.
-
Peptidyl Transfer: The peptidyltransferase center (PTC) of the large ribosomal subunit catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide chain (located in the P-site) and the primary amine of puromycin.
-
Premature Chain Termination: The resulting peptidyl-puromycin adduct is weakly bound to the ribosome. Because the amide bond in puromycin is stable and it lacks a tRNA body to engage with translocation factors, the polypeptide chain disassociates from the ribosome, leading to the release of a truncated, non-functional protein.
This process effectively halts protein synthesis.
Inactivation via N-Acetylation: The Role of Puromycin N-acetyltransferase (PAC)
The primary resistance mechanism against puromycin is its enzymatic inactivation by Puromycin N-acetyltransferase (PAC).[3] The gene encoding this enzyme, pac, was originally isolated from S. alboniger and is widely used as a dominant selectable marker in molecular biology for generating stable cell lines.[4][5]
The PAC enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive primary amine of the puromycin molecule.[4] This reaction forms this compound. The addition of the acetyl group blocks the nucleophilic attack by the amine on the peptidyl-tRNA ester bond, thereby preventing the formation of peptidyl-puromycin and leaving protein synthesis unaffected.
This compound: A Ribosomally Inactive Metabolite with Other Biological Functions
Lack of Ribosomal Interaction
This compound does not bind to ribosomes or inhibit protein synthesis. The acetylation of its α-amino group fundamentally alters its chemical properties, preventing it from acting as an acceptor for the nascent polypeptide chain at the ribosomal PTC. Therefore, its direct effect on ribosomal function is null.
Non-Ribosomal Biological Activity: TGF-β Signaling
While inactive at the ribosome, this compound has been reported to possess other biological activities. Notably, it can downregulate the expression of SnoN and Ski proteins. These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By reducing their expression, this compound effectively promotes TGF-β signaling.[6] This action is independent of protein synthesis inhibition and MAPK activation.
The TGF-β pathway is a crucial signaling cascade involved in numerous cellular processes, including growth, differentiation, and apoptosis.[6][7] It signals through receptor serine/threonine kinases at the cell surface, leading to the phosphorylation and activation of SMAD transcription factors.[6] Activated R-SMADs complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[6] The ability of this compound to modulate this pathway highlights its potential for biological effects entirely separate from the canonical action of its parent compound.
Quantitative Data Summary
The table below summarizes the key comparative data between Puromycin and this compound. Quantitative kinetic data for PAC enzymes can vary between wild-type and mutant forms.
| Parameter | Puromycin | This compound | Reference |
| Primary Target | Ribosomal A-Site (PTC) | SnoN/Ski Proteins | [1],[6] |
| Effect on Protein Synthesis | Potent Inhibition | No Effect | [1],[6] |
| Mechanism | Premature Chain Termination | Downregulation of TGF-β inhibitors | [1],[6] |
| PAC Specific Activity | (Substrate for PAC) | (Product of PAC) | [3] |
| Value | N/A | N/A | [3] |
| Wild-Type TAT-PAC | 197 nmol/min/mg | N/A | [3] |
| IC50 (P. falciparum) | Sensitive | Resistant (due to PAC) | [5] |
| PAC-expressing parasites | ~3-fold higher IC50 | N/A | [5] |
Experimental Protocols
Protocol: In Vitro Translation Inhibition Assay
This protocol assesses the inhibitory effect of a compound on protein synthesis using a commercially available rabbit reticulocyte lysate system.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and ³⁵S-labeled methionine.
-
Add Components: Add a reporter mRNA (e.g., luciferase mRNA) to initiate translation.
-
Treatment: Aliquot the master mix into separate tubes and add the test compounds:
-
Puromycin (positive control, e.g., 1-100 µM final concentration).
-
This compound (test compound, same concentration range).
-
Nuclease-free water (negative control).
-
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Termination and Precipitation: Stop the reactions by adding RNase A and placing on ice. Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on glass fiber filters. Wash the filters to remove unincorporated ³⁵S-methionine. Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: Compare the counts per minute (CPM) from the treated samples to the negative control to determine the percentage of inhibition.
Protocol: Puromycin N-acetyltransferase (PAC) Activity Assay
This protocol measures the kinetic activity of the PAC enzyme by spectrophotometrically detecting the release of Coenzyme A (CoA) during the acetylation reaction.[3]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Substrates: Prepare stock solutions of Puromycin and Acetyl-CoA in assay buffer.
-
Enzyme: Purified PAC enzyme diluted to the desired concentration (e.g., 5 µg/mL).[3]
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
-
Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, puromycin, DTNB, and acetyl-CoA.
-
Initiate Reaction: Start the reaction by adding the PAC enzyme solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of the TNB²⁻ anion as DTNB reacts with the free sulfhydryl group of the released CoA.
-
Data Analysis:
-
Calculate the reaction rate using the Beer-Lambert law (Extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., puromycin) while keeping the other (acetyl-CoA) at a saturating concentration.
-
Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Conclusion
This compound is the ribosomally inactive product of the enzymatic detoxification of puromycin. Its effect on ribosomal function is, by definition, non-existent, a critical fact for researchers in cell biology and drug discovery. While puromycin acts as a potent inhibitor of translation by causing premature chain termination, this compound's biological relevance lies in its role as an indicator of puromycin resistance and its distinct, non-ribosomal activities, such as the modulation of the TGF-β signaling pathway. The experimental protocols provided in this guide offer robust methods to confirm the differential activities of these compounds and to characterize the enzymes responsible for this crucial biochemical transformation. A clear understanding of this relationship is essential for the accurate interpretation of data from systems employing the widely used pac resistance gene and for exploring the broader biological landscape of antibiotic metabolites.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. jmb.or.kr [jmb.or.kr]
- 3. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Puromycin-N-acetyltransferase as a selectable marker for use in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Understanding N-Acetylpuromycin's mode of action
An In-Depth Technical Guide to the Mode of Action of N-Acetylpuromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the well-known protein synthesis inhibitor puromycin (B1679871), presents a distinct and nuanced mode of action centered on the modulation of key cellular signaling pathways. Unlike its precursor, this compound does not inhibit protein synthesis by targeting ribosomes.[1][2] Instead, its primary mechanism involves the potentiation of the Transforming Growth Factor-β (TGF-β) signaling pathway through the downregulation of the transcriptional co-repressors and oncoproteins, SnoN and Ski.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism, supported by experimental data, detailed protocols for its study, and visualizations of the involved pathways and workflows.
Introduction: A Departure from Conventional Protein Synthesis Inhibition
Puromycin is a widely recognized aminonucleoside antibiotic that functions as a structural analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis in both prokaryotic and eukaryotic cells.[2][3][4][5][6] Resistance to puromycin is often conferred by the enzyme Puromycin N-acetyltransferase (PAC), which catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive amino group of puromycin, thereby inactivating it and forming this compound.[3][4][5]
While this compound is the product of this resistance mechanism, it has emerged as a molecule with its own distinct biological activity. Crucially, this compound does not bind to ribosomes and does not block protein synthesis.[1][2] Its mode of action lies in the intricate regulation of the TGF-β signaling cascade.
Core Mechanism: Potentiation of TGF-β Signaling
The primary mode of action of this compound is the promotion of the TGF-β signaling pathway.[1][2] This is achieved through the specific downregulation of SnoN and Ski proteins.[1][2]
2.1. The Role of SnoN and Ski in TGF-β Signaling
SnoN and Ski are proto-oncoproteins that act as potent negative regulators of the TGF-β signaling pathway.[7][8][9][10] They function as transcriptional co-repressors, binding to the Smad protein complexes (Smad2, Smad3, and Smad4) that are the central mediators of TGF-β signaling.[7][11] This interaction prevents the Smad complexes from activating the transcription of TGF-β target genes.[7][11]
Under normal physiological conditions, TGF-β signaling induces the rapid, proteasome-mediated degradation of SnoN and Ski, allowing for the activation of its downstream targets.[7][12]
2.2. This compound-Mediated Downregulation of SnoN and Ski
This compound downregulates the expression of both SnoN and Ski proteins.[1][2] By reducing the levels of these inhibitory proteins, this compound effectively removes the brakes on the TGF-β signaling pathway, leading to its potentiation. This effect has been shown to be independent of MAPK activation.[1][2] The precise mechanism by which this compound induces the downregulation of SnoN and Ski is an area of ongoing investigation but is understood to facilitate the signaling cascade initiated by TGF-β.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 513.55 g/mol | [1][2] |
| Formula | C24H31N7O6 | [2] |
| CAS Number | 22852-13-7 | [2] |
| Solubility in DMSO | ≥ 51.35 mg/mL (100 mM) | [2] |
| Solubility in 1eq. HCl | ≥ 51.35 mg/mL (100 mM) | [2] |
Signaling Pathway Visualization
The following diagram illustrates the mode of action of this compound on the TGF-β signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mode of action of this compound.
5.1. Protocol 1: Western Blot Analysis of SnoN and Ski Protein Levels
This protocol details the procedure to quantify the change in SnoN and Ski protein expression in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2, mink lung epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control for protein stabilization
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SnoN, anti-Ski, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or DMSO for a specified time (e.g., 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN, Ski, and Actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of SnoN and Ski to the loading control (Actin).
-
5.2. Protocol 2: TGF-β Signaling Luciferase Reporter Assay
This protocol measures the activity of the TGF-β signaling pathway in response to this compound.
Materials:
-
HEK293 or other suitable cells
-
Cell culture medium
-
Constitutively expressing Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Recombinant human TGF-β1 (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the TGF-β responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Treat the cells with this compound at various concentrations.
-
Include a positive control group treated with TGF-β1 (e.g., 20 ng/ml) and a vehicle control group.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the Western blot analysis of SnoN and Ski protein levels.
Conclusion and Future Directions
This compound represents a fascinating example of a molecule whose biological activity diverges significantly from its parent compound. Its role as a promoter of TGF-β signaling through the downregulation of SnoN and Ski provides a valuable tool for researchers studying this critical pathway.[1][2] Unlike puromycin, its lack of ribotoxicity makes it a more specific pharmacological agent for modulating TGF-β signaling.
Future research should focus on elucidating the precise molecular mechanism by which this compound leads to the downregulation of SnoN and Ski. Investigating its potential therapeutic applications in diseases where TGF-β signaling is dysregulated, such as fibrosis and certain cancers, is also a promising avenue for further exploration.[13] The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing our understanding of this compound's mode of action.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 4. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ski and SnoN, potent negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional cofactors Ski and SnoN are major regulators of the TGF-β/Smad signaling pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ski co-repressor complexes maintain the basal repressed state of the TGF-beta target gene, SMAD7, via HDAC3 and PRMT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Acetylpuromycin as a Control Compound in Puromycin-Based Assays
This guide provides a comprehensive overview of this compound and its critical role as a negative control in various assays that utilize puromycin (B1679871) to measure global protein synthesis. It details the underlying mechanisms, experimental protocols, and data interpretation, offering a technical resource for accurate and reliable experimental design.
Introduction: The Role of Puromycin in Measuring Protein Synthesis
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. Its structural similarity to the 3' end of aminoacyl-tRNA allows it to enter the A-site of the ribosome, where it is incorporated into the C-terminus of nascent polypeptide chains. This incorporation terminates translation, leading to the release of puromycylated peptides and a subsequent inhibition of protein synthesis. This unique mechanism of action has been harnessed in several techniques to monitor the rate of global protein synthesis in cells.
One of the most common methods is the Surface Sensing of Translation (SUnSET) technique, which uses an anti-puromycin antibody to detect puromycylated peptides via western blotting, immunofluorescence, or flow cytometry. The intensity of the signal is directly proportional to the rate of translation.
The Critical Need for a Negative Control: this compound
To ensure the specificity of puromycin-based assays and to rule out non-specific antibody binding or other experimental artifacts, a robust negative control is essential. This compound serves as this ideal control compound.
The acetylation of the primary amine on the puromycin molecule in this compound blocks its ability to form a peptide bond with the growing polypeptide chain. While it can still enter the ribosomal A-site, it does not get incorporated into the nascent chain. Consequently, it does not lead to the premature termination of translation or the formation of puromycylated fragments. This makes it an excellent tool to confirm that the signal detected in a puromycin-based assay is genuinely a result of active translation.
Mechanism of Action: Puromycin vs. This compound
The key difference in the mechanism of action between puromycin and this compound lies in the chemical modification of the amino group.
-
Puromycin: Mimics aminoacyl-tRNA, enters the ribosomal A-site, and is covalently linked to the nascent polypeptide chain, causing premature chain termination.
-
This compound: The acetylated amino group prevents the formation of a peptide bond. It may still interact with the ribosome but is not incorporated into the peptide chain, thus not affecting translation.
Figure 1. Comparative mechanism of ribosomal interaction.
Quantitative Data Summary
The following table summarizes typical quantitative data observed when using puromycin and this compound in cell-based assays. The values are representative and may vary depending on the cell type, experimental conditions, and detection method.
| Parameter | Puromycin | This compound | Untreated Control | Reference |
| Global Protein Synthesis Rate (SUnSET Assay) | >90% inhibition | No significant inhibition | 100% (baseline) | |
| Cell Viability (e.g., MTT Assay after 24h) | Significant decrease | No significant change | 100% (baseline) | |
| Ribosome Occupancy (from Ribosome Profiling) | Increased at start codons, decreased in ORFs | No significant change | Normal distribution | |
| eIF2α Phosphorylation (Stress Response) | Increased | No significant change | Basal level |
Experimental Protocols
This protocol details the use of puromycin and this compound to measure global protein synthesis in cultured cells.
Materials:
-
Cultured cells
-
Complete growth medium
-
Puromycin (stock solution, e.g., 10 mg/mL in water)
-
This compound (stock solution, e.g., 10 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-puromycin primary antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. For the experimental group, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. For the negative control group, add this compound at the same final concentration. For the untreated control, add an equivalent volume of the vehicle (e.g., water). Incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Figure 2. SUnSET experimental workflow.
Puromycin-induced translation arrest can trigger cellular stress responses, such as the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs. This compound should not induce this stress response, making it a valuable control for studying the specific effects of translation inhibition.
Figure 3. Puromycin-induced stress signaling.
Interpretation of Results
-
Puromycin-treated samples: Should show a strong signal across a wide range of molecular weights, representing puromycylated nascent polypeptide chains of various lengths.
-
This compound-treated samples: Should show no signal, or a signal comparable to the untreated control, confirming that the anti-puromycin antibody is not binding non-specifically.
-
Untreated samples: Should show no signal, confirming that there is no endogenous cross-reactivity.
Any significant signal in the this compound lane would suggest a potential issue with the antibody or the experimental conditions, warranting further optimization.
Applications in Drug Discovery
In the context of drug development, particularly for compounds targeting the ribosome or protein synthesis machinery, this compound is an indispensable control. It allows researchers to:
-
Validate that the effects of a novel compound on global protein synthesis are specific.
-
Differentiate between direct inhibition of translation and downstream, indirect effects.
-
Ensure the reliability and reproducibility of high-throughput screens that use puromycin-based readouts.
Conclusion
This compound is a fundamentally important control for any experiment utilizing puromycin to assess global protein synthesis. Its inability to be incorporated into nascent polypeptide chains provides a clear and reliable negative control, ensuring the specificity and accuracy of the experimental results. The proper use of this compound, as outlined in the protocols above, is crucial for the rigorous and valid interpretation of data in both basic research and drug discovery settings.
Methodological & Application
Application Notes and Protocols for N-Acetylpuromycin in Ribosome Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). In this compound, the α-amino group of the tyrosine moiety is acetylated. This chemical modification blocks the ability of the molecule to participate in peptide bond formation, a key step in protein synthesis that is inhibited by puromycin. Consequently, this compound does not effectively inhibit translation. However, it retains a high affinity for the A site of the ribosome's peptidyl transferase center. This property makes this compound an invaluable tool for researchers studying ribosome structure and function, as well as for the development of novel therapeutics targeting the ribosome. Specifically, its inability to be incorporated into a nascent polypeptide chain, combined with its strong binding, makes it an ideal ligand for the affinity purification and isolation of ribosomes from cellular lysates.
This document provides detailed application notes and protocols for the use of this compound in ribosome binding assays, with a focus on ribosome affinity purification.
Principle of Ribosome Affinity Purification using this compound
The core principle of this technique lies in the specific and high-affinity interaction between this compound and the ribosome. By immobilizing this compound on a solid support, such as agarose (B213101) or magnetic beads, a powerful affinity matrix can be created. When a cell lysate containing ribosomes is passed over this matrix, the ribosomes bind to the immobilized this compound. Non-ribosomal components of the lysate can then be washed away, yielding a highly enriched population of ribosomes. These purified ribosomes can subsequently be eluted and used for a variety of downstream applications, including structural studies, functional assays, and proteomic or transcriptomic analysis of ribosome-associated factors. To facilitate this, this compound can be synthesized with a biotin (B1667282) tag, allowing for its immobilization on streptavidin-coated beads.
Quantitative Data for Ribosome Binding Assays
While specific kinetic data for this compound binding to ribosomes is not extensively published, the following table summarizes typical concentration ranges and conditions inferred from studies using puromycin and its derivatives in ribosome binding and translation assays.
| Parameter | Value/Range | Source/Rationale |
| This compound Concentration (for affinity purification) | 1 - 10 µM (Inferred) | Based on concentrations used for other high-affinity ribosome ligands and biotinylated puromycin derivatives in affinity capture experiments. |
| Puromycin Concentration (for in vitro translation inhibition) | 0.1 mM | Optimized final concentration for in vitro translation reactions using Rabbit Reticulocyte Lysate to ensure dissociation of elongating ribosomes. |
| O-propargyl-puromycin (OPP) Concentration (for nascent chain labeling) | 20 µM | Concentration used for pulse-labeling of nascent proteins in cultured cells for proteomic analysis.[1] |
| Ribosome Concentration (in vitro binding assay) | 10 nM - 1 µM | Typical concentration range for in vitro binding studies with ribosomal ligands. |
| Incubation Time (Affinity Capture) | 1 - 4 hours | Standard incubation time to allow for sufficient binding between the ligand and the target protein in affinity purification protocols. |
| Incubation Temperature | 4°C | To maintain ribosome integrity and minimize protease and nuclease activity during purification. |
Experimental Protocols
Protocol 1: Affinity Purification of Ribosomes using Biotinylated this compound
This protocol describes the capture of ribosomes from a mammalian cell lysate using biotinylated this compound immobilized on streptavidin magnetic beads.
Materials:
-
Mammalian cells of interest
-
Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, Protease Inhibitor Cocktail, RNase Inhibitor
-
Wash Buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide
-
Elution Buffer: 20 mM HEPES-KOH pH 7.5, 500 mM KCl, 5 mM MgCl₂, 10 mM EDTA, 1 mM DTT
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Lysis:
-
Harvest cultured mammalian cells and wash once with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 10 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Preparation of Affinity Beads:
-
Resuspend the streptavidin magnetic beads in PBS.
-
Wash the beads twice with Lysis Buffer.
-
Incubate the beads with an excess of biotinylated this compound (e.g., 10 µM) in Lysis Buffer for 1 hour at 4°C with gentle rotation to immobilize the ligand.
-
Wash the beads three times with Lysis Buffer to remove unbound biotinylated this compound.
-
-
Ribosome Capture:
-
Add the clarified cell lysate to the prepared affinity beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow ribosomes to bind to the immobilized this compound.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins and other cellular components.
-
-
Elution:
-
Elute the bound ribosomes by resuspending the beads in Elution Buffer and incubating for 15 minutes at 4°C with gentle agitation. The high salt concentration and EDTA will disrupt the ribosome-ligand interaction.
-
Pellet the beads with a magnetic stand and collect the supernatant containing the purified ribosomes.
-
-
Analysis:
-
The purity and integrity of the isolated ribosomes can be assessed by SDS-PAGE and silver staining to visualize ribosomal proteins, and by agarose gel electrophoresis to check the integrity of ribosomal RNA (rRNA).
-
Protocol 2: In Vitro Ribosome Binding Assay
This protocol provides a method to assess the binding of a compound to the ribosome in a competitive manner using this compound.
Materials:
-
Purified ribosomes (e.g., from E. coli or rabbit reticulocytes)
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT
-
Biotinylated this compound
-
Test compound
-
Streptavidin-coated plates (e.g., 96-well format)
-
Detection antibody (e.g., anti-ribosomal protein antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
Procedure:
-
Plate Coating:
-
Coat the streptavidin-coated microplate wells with biotinylated this compound by incubating with a 1 µM solution in Binding Buffer for 1 hour at room temperature.
-
Wash the wells three times with Binding Buffer to remove unbound ligand.
-
-
Competitive Binding:
-
Prepare a solution of purified ribosomes in Binding Buffer (e.g., 100 nM).
-
In separate tubes, pre-incubate the ribosome solution with varying concentrations of the test compound for 30 minutes at 4°C. Include a control with no test compound.
-
-
Binding to Immobilized Ligand:
-
Add the ribosome/test compound mixtures to the this compound-coated wells.
-
Incubate for 1 hour at 4°C to allow the ribosomes to bind to the immobilized ligand.
-
-
Washing:
-
Wash the wells three times with ice-cold Binding Buffer to remove unbound ribosomes.
-
-
Detection:
-
Add the HRP-conjugated anti-ribosomal protein antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Binding Buffer.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The signal will be inversely proportional to the concentration of the test compound. The IC₅₀ value can be calculated by plotting the signal against the log of the test compound concentration.
-
Visualizations
Caption: Mechanism of puromycin and this compound interaction with the ribosome.
Caption: Workflow for ribosome affinity purification using this compound.
References
Application Notes and Protocols for N-Acetylpuromycin Treatment of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is the acetylated, biologically inactive form of the well-known protein synthesis inhibitor, puromycin (B1679871). In cells expressing puromycin N-acetyltransferase (PAC), puromycin is rapidly neutralized through the enzymatic transfer of an acetyl group to its reactive amino group, rendering it unable to incorporate into nascent polypeptide chains.[1][2] Consequently, this compound does not inhibit translation or cause premature chain termination.
While primarily considered inactive in the context of protein synthesis, recent findings indicate that this compound may have off-target effects, specifically in the regulation of the TGF-β signaling pathway by downregulating SnoN and Ski protein expression. This dual characteristic makes this compound a critical tool for researchers, not only as a negative control in puromycin-based selection experiments but also as a potential modulator of specific cellular signaling pathways.
These application notes provide detailed protocols for the use of this compound as a negative control and for investigating its effects on mammalian cells, alongside comparative data for puromycin.
Data Presentation
Table 1: Comparative Activity of Puromycin and this compound
| Feature | Puromycin | This compound |
| Primary Mechanism of Action | Inhibits protein synthesis by causing premature chain termination.[3] | Does not inhibit protein synthesis. |
| Ribosome Binding | Binds to the ribosomal A-site.[1] | Does not bind to ribosomes. |
| Effect on Cell Viability | Cytotoxic to prokaryotic and eukaryotic cells.[4] | Generally non-toxic. |
| Use in Cell Culture | Selectable agent for cells expressing the pac gene.[4][5] | Negative control for puromycin selection; potential modulator of TGF-β signaling. |
| Typical Working Concentration | 0.5 - 10 µg/mL (cell line dependent).[5] | Dependent on experimental goals (e.g., matching puromycin concentration for control experiments). |
Table 2: Recommended Concentration Ranges for Puromycin Selection Kill Curve
| Cell Line Example | Puromycin Concentration Range for Kill Curve (µg/mL) |
| HEK293 | 0.5 - 5.0 |
| HeLa | 0.5 - 5.0 |
| CHO-K1 | 1.0 - 10.0 |
| Jurkat | 0.5 - 2.0 |
| NIH/3T3 | 1.0 - 5.0 |
| Note: These are general ranges. It is imperative to perform a kill curve for each specific cell line and experimental condition to determine the optimal puromycin concentration.[5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of puromycin required to kill all non-transfected cells. This concentration will then be used for selecting transfected cells and for comparative experiments with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) solution (stock solution, e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
For adherent cells, seed the cells at a density that will result in 50-70% confluency on the day of puromycin addition.
-
For suspension cells, seed at a density of approximately 2.5–5.0 x 10^5 cells/mL.[5]
-
Plate cells in a sufficient number of wells to test a range of puromycin concentrations in duplicate, including a "no antibiotic" control.
-
-
Cell Incubation: Incubate the plated cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Puromycin Addition:
-
The following day, prepare a series of dilutions of puromycin in complete culture medium. A typical range to test is 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 8.0, and 10.0 µg/mL.[5]
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of puromycin.
-
-
Incubation and Observation:
-
Incubate the cells for 3-7 days.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.[5]
-
-
Determining Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-5 days. This concentration should be used for subsequent selection experiments.
Protocol 2: this compound as a Negative Control in Selection Experiments
This protocol outlines the use of this compound to demonstrate that the observed cell death in a selection experiment is due to the specific activity of puromycin and not due to non-specific effects of the compound or solvent.
Materials:
-
Mammalian cell line of interest (not expressing the pac gene)
-
Complete cell culture medium
-
Puromycin solution (at the optimal concentration determined in Protocol 1)
-
This compound solution (at the same molar concentration as the optimal puromycin concentration)
-
Control medium (containing the same solvent concentration as the puromycin and this compound solutions)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Plating: Plate the cells as described in Protocol 1, Step 1, ensuring enough wells for three conditions: Puromycin, this compound, and a no-treatment control.
-
Cell Incubation: Incubate the cells overnight under standard conditions.
-
Treatment Addition:
-
Prepare the following media:
-
Condition A (Positive Control for Toxicity): Complete medium with the optimal concentration of puromycin.
-
Condition B (Negative Control): Complete medium with this compound at the same molar concentration as puromycin in Condition A.
-
Condition C (Untreated Control): Complete medium (with solvent if applicable).
-
-
Aspirate the old medium and replace it with the media for each condition.
-
-
Incubation and Analysis:
-
Incubate the cells for the same duration as the kill curve experiment (3-7 days).
-
Assess cell viability at regular intervals (e.g., daily or every other day) using a method such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.
-
Expected Outcome: Cells in Condition A should show complete cell death. Cells in Condition B and C should remain viable and proliferative, demonstrating the inactivity of this compound in causing cell death.
-
Mandatory Visualizations
Caption: Workflow for using this compound as a negative control.
Caption: Puromycin inactivation and this compound's effects.
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. gentarget.com [gentarget.com]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Note and Protocol: N-Acetylpuromycin and its Role in Puromycin-Based In vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin (B1679871) is a powerful tool in molecular biology for studying the dynamics of protein synthesis. It is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination. A common source of confusion is the role of N-Acetylpuromycin. It is crucial to understand that this compound is the inactivated form of puromycin. The enzyme Puromycin N-acetyltransferase (PAC) catalyzes the acetylation of puromycin, rendering it unable to inhibit translation.[1][2] This mechanism forms the basis of puromycin resistance in cells expressing the PAC gene, which is often used as a selectable marker.[1][2]
This document provides a detailed protocol for a standard puromycin-based in vitro translation assay, a method used to monitor translation activity and identify stalled ribosomes. We will also clarify the mechanism of puromycin action and the role of its acetylated form.
Principle of the Assay
The in vitro translation assay described here utilizes the ability of puromycin to be incorporated into nascent polypeptide chains of actively translating ribosomes.[3] This incorporation leads to the premature release of the polypeptide from the ribosome-mRNA complex.[4][5][6] In assays designed to detect stalled ribosomes, actively elongating ribosomes will incorporate puromycin and dissociate from the mRNA.[3][7] In contrast, stalled ribosomes are not actively elongating and thus do not incorporate puromycin, remaining bound to the mRNA.[3][7] The amount of ribosome-bound mRNA can then be quantified, typically by RT-qPCR, to assess the degree of ribosomal stalling.[3][7]
Data Presentation
The following table summarizes key quantitative parameters for a typical puromycin-based in vitro translation assay to detect stalled ribosomes. These values may require optimization depending on the specific experimental setup and lysate used.
| Parameter | Value | Notes |
| Reagents | ||
| In vitro translation lysate | e.g., Rabbit Reticulocyte Lysate | Commercially available lysates are recommended for consistency. |
| Reporter mRNA | 3 nM final concentration | Capped mRNA is typically used for efficient cap-dependent translation.[3] |
| Amino Acid Mixture (minus Met/Leu) | 1 µM final concentration | To allow for the incorporation of labeled amino acids if desired for orthogonal detection methods. |
| Mg(OAc)₂ | 0.5 mM final concentration | Magnesium concentration is critical for ribosome stability and function. |
| KCl | 100 mM final concentration | Potassium concentration affects translational efficiency. |
| RNase Inhibitor | 0.8 U/µL final concentration | To protect mRNA integrity. |
| Puromycin | 0.1 mM final concentration | This concentration has been empirically optimized for use in specific in vitro translation reaction conditions.[3] |
| Incubation | ||
| Temperature | 30°C | Optimal temperature for many commercial in vitro translation systems. |
| Time | 60-90 minutes | Incubation time should be sufficient for robust protein synthesis. |
| Sucrose (B13894) Cushion | ||
| Sucrose Concentration | Optimized low-speed cushion | Designed to pellet high molecular weight ribosome-mRNA complexes while leaving untranslated mRNA in the supernatant.[3] |
| Centrifugation | ||
| Speed | 50,000 x g | Optimized for pelleting ribosome-bound mRNAs.[3] |
Experimental Protocols
I. Preparation of Capped Reporter mRNA
-
Plasmid Linearization: Linearize the plasmid DNA containing the reporter gene of interest using a suitable restriction enzyme.
-
DNA Purification: Purify the linearized plasmid DNA using a commercial DNA clean-up kit.
-
In vitro Transcription: Synthesize capped reporter mRNA from the purified linearized plasmid using a high-yield T7 RNA synthesis kit. The inclusion of a cap analog (e.g., ARCA) is crucial for efficient translation in eukaryotic systems.
-
mRNA Purification: Purify the synthesized mRNA to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio) and verify its integrity via gel electrophoresis.
II. In vitro Translation Reaction
-
Thaw Reagents: On ice, thaw the in vitro translation lysate (e.g., rabbit reticulocyte lysate), amino acid mixtures, and other reaction components.
-
Prepare Master Mix: Prepare a master mix containing the reaction buffer, amino acids, RNase inhibitor, and nuclease-free water.
-
Set up Reactions: In nuclease-free tubes, combine the master mix with the reporter mRNA.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 60-90 minutes) to allow for translation.
-
Puromycin Treatment: Add puromycin to a final concentration of 0.1 mM to the experimental tubes. For control reactions (to measure total ribosome-bound mRNA), add an equal volume of nuclease-free water.
-
Incubate with Puromycin: Continue the incubation at 30°C for a short period (e.g., 10-15 minutes) to allow for puromycin incorporation and ribosome dissociation.
III. Isolation of Ribosome-Bound mRNA
-
Prepare Sucrose Cushions: Prepare low-speed sucrose cushions in ultracentrifuge tubes.
-
Layer Reactions: Carefully layer the in vitro translation reactions onto the sucrose cushions.
-
Ultracentrifugation: Centrifuge the tubes at an optimized speed (e.g., 50,000 x g) to pellet the ribosome-mRNA complexes.[3]
-
Aspirate Supernatant: Carefully remove the supernatant, which contains dissociated ribosomes and untranslated mRNA.
-
Resuspend Pellet: Resuspend the pellet containing the ribosome-bound mRNA in a suitable buffer.
IV. Quantification of Ribosome-Bound mRNA by RT-qPCR
-
RNA Extraction: Extract the RNA from the resuspended pellet.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the reporter mRNA to quantify the amount of ribosome-bound mRNA in each sample.
-
Data Analysis: Normalize the amount of ribosome-bound mRNA in the puromycin-treated samples to the control samples to determine the fraction of stalled ribosomes.
Visualizations
Mechanism of Puromycin Action
Caption: Mechanism of puromycin-induced premature translation termination.
Experimental Workflow for Stalled Ribosome Detection
Caption: Workflow for detecting stalled ribosomes using a puromycin-based assay.
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Control of Translation with a Puromycin Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Working Concentration of N-Acetylpuromycin
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). While puromycin is widely utilized as a potent inhibitor of protein synthesis for the selection of genetically modified cells, this compound possesses a distinct mechanism of action. Unlike its parent compound, this compound does not bind to ribosomes or inhibit protein synthesis. Instead, it functions as a modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway by downregulating the expression of the transcriptional co-repressors SnoN and Ski.
This fundamental difference in their biological activity means that the methodologies used to determine their respective optimal working concentrations must also differ. For puromycin, a "kill curve" is the standard method, identifying the minimum concentration required to kill non-resistant cells over a period of 7 to 10 days.[][2] This approach is unsuitable for this compound as it does not induce cell death through cytotoxicity. The optimal working concentration for this compound must be determined by a dose-response experiment that quantifies its effect on the TGF-β signaling pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of this compound in a cell-type-specific manner by measuring its biological activity.
Mechanism of Action: Modulation of TGF-β Signaling
The TGF-β signaling pathway is crucial for regulating a multitude of cellular processes, including growth, differentiation, migration, and apoptosis. The signaling cascade is initiated by the binding of a TGF-β ligand to its receptor complex, leading to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
The proteins SnoN and Ski are key negative regulators of this pathway. They reside in the nucleus and repress the transcriptional activity of the Smad complex, thereby dampening the cellular response to TGF-β. This compound exerts its effect by promoting the downregulation of SnoN and Ski protein expression. The reduction of these repressors allows for a more robust and sustained activation of the Smad complex, leading to enhanced transcription of TGF-β target genes.
Principle of the Assay
To determine the optimal working concentration of this compound, a dose-response experiment is performed. Cells are treated with a range of this compound concentrations, and the activation of the TGF-β pathway is quantified. The optimal concentration is the lowest concentration that elicits a maximal or near-maximal response. This can be measured by:
-
Western Blot: Detecting the phosphorylation of Smad2 or Smad3, key downstream effectors in the pathway.
The following sections provide detailed protocols for performing a dose-response study to determine the optimal working concentration of this compound.
Experimental Workflow
Protocol 1: Dose-Response Analysis using Quantitative PCR (qPCR)
This protocol outlines the steps to determine the optimal this compound concentration by measuring the expression of a TGF-β target gene.
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well tissue culture plates (e.g., 24-well or 12-well)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a TGF-β target gene (e.g., SERPINE1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Seed your cells of interest into a multi-well plate at a density that will result in 60-80% confluency at the time of treatment. Culture the cells overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 50 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. It is recommended to test each concentration in triplicate.
-
Incubation: Return the plate to the incubator for a duration sufficient to observe changes in gene expression (typically 12-24 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qPCR Analysis: Perform qPCR using the synthesized cDNA, primers for your target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene for each concentration using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control. The optimal concentration is the lowest concentration that gives a maximal induction of the target gene.
Protocol 2: Dose-Response Analysis using Western Blot
This protocol determines the optimal concentration by measuring the phosphorylation of Smad2/3.
Materials and Reagents:
-
All materials from Protocol 1 (excluding RNA/cDNA/qPCR reagents)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and an anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. The incubation time for observing protein phosphorylation is typically shorter, ranging from 30 minutes to 4 hours.
-
Protein Lysate Preparation: After incubation, place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Smad2/3 and a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Smad2/3 to total Smad2/3 (or the loading control). The optimal concentration is the lowest concentration that results in the highest level of Smad2/3 phosphorylation.
Data Presentation
Summarize the quantitative results from your dose-response experiments in a clear and organized table.
Table 1: Example Data Summary for this compound Dose-Response
| This compound Concentration (µM) | Relative SERPINE1 mRNA Expression (Fold Change vs. Vehicle) | Ratio of p-Smad2 / Total Smad2 (Densitometry Units) |
| 0 (Vehicle Control) | 1.00 | 0.15 |
| 0.1 | 1.25 | 0.20 |
| 0.5 | 2.50 | 0.85 |
| 1.0 | 4.75 | 1.90 |
| 5.0 | 8.20 | 3.50 |
| 10.0 | 8.50 | 3.65 |
| 25.0 | 8.35 | 3.55 |
| 50.0 | 8.40 | 3.60 |
Conclusion
The determination of the optimal working concentration for this compound requires a functional assay that measures its biological activity on the TGF-β signaling pathway. Unlike puromycin, for which a kill curve is appropriate, this compound's efficacy is not based on cytotoxicity. By performing a careful dose-response analysis using methods such as qPCR or Western Blot, researchers can identify the most effective and lowest concentration of this compound for their specific cell type and experimental conditions, ensuring robust and reproducible results in their studies of TGF-β signaling.
References
Application Notes and Protocols for N-Acetylpuromycin as a Negative Control in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of molecular biology and drug development, precise and reliable experimental controls are paramount to the validity and interpretation of results. Puromycin (B1679871), an aminonucleoside antibiotic, is a widely used tool for studying protein synthesis and for the selection of genetically modified cells. It functions by mimicking an aminoacyl-tRNA, leading to premature chain termination during translation.[1] N-Acetylpuromycin is the biologically inactive form of puromycin, acetylated on its reactive amino group. This acetylation is catalyzed by the enzyme Puromycin N-acetyltransferase (PAC).[1] The addition of an acetyl group to puromycin blocks its ability to be incorporated into the nascent polypeptide chain, thus rendering it incapable of inhibiting protein synthesis.[1] This inherent lack of activity makes this compound an ideal negative control for experiments involving puromycin. Its use allows researchers to distinguish between the specific effects of translation inhibition by puromycin and any potential off-target or non-specific effects of the compound or the experimental conditions.
Mechanism of Action: Puromycin vs. This compound
Puromycin's inhibitory effect on protein synthesis stems from its structural similarity to the 3' end of an aminoacyl-tRNA. This mimicry allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. However, due to its stable amide bond, it cannot be translocated to the P-site, leading to the premature release of a truncated, non-functional polypeptide and the dissociation of the ribosome from the mRNA.[1]
This compound, on the other hand, is unable to participate in this process. The acetylation of the α-amino group of the tyrosine moiety prevents the formation of a peptide bond with the nascent polypeptide chain. Consequently, this compound does not inhibit protein synthesis and serves as a true negative control.
Figure 1: Contrasting mechanisms of Puromycin and this compound.
Key Applications of this compound as a Control
This compound is an essential negative control in a variety of experimental contexts:
-
Surface Sensing of Translation (SUnSET) Assay: The SUnSET assay is a non-radioactive method to monitor global protein synthesis rates.[2][3] It relies on the incorporation of puromycin into nascent polypeptide chains, which are then detected by a specific antibody. Using this compound in a parallel sample ensures that the signal detected is specific to puromycin incorporation and not due to non-specific antibody binding or other experimental artifacts.
-
Ribosome Profiling: This technique provides a snapshot of all the mRNAs that are being actively translated in a cell at a specific moment. While puromycin itself is not a standard reagent in all ribosome profiling protocols, derivatives of puromycin can be used to isolate and identify nascent polypeptide chains. In such applications, this compound would serve as a crucial negative control to validate the specificity of the puromycin-based enrichment.
-
Cell Viability and Cytotoxicity Assays: When assessing the cytotoxic effects of puromycin, it is important to control for any potential effects of the chemical scaffold itself. Treating cells with an equivalent concentration of this compound allows researchers to attribute any observed cell death specifically to the inhibition of protein synthesis by puromycin.
-
TGF-β Signaling Studies: this compound has been reported to downregulate the expression of SnoN and Ski proteins, which are negative regulators of the TGF-β signaling pathway. This leads to the promotion of TGF-β signaling. When using puromycin in experiments that may involve this pathway, this compound can be used to dissect the effects of translation inhibition from the effects on TGF-β signaling.
Data Presentation: Quantitative Comparison
While direct comparative data for externally supplied this compound is limited, studies utilizing cells expressing Puromycin N-acetyltransferase (PAC) provide a reliable proxy for the effects of this compound. In these cells, puromycin is efficiently converted to this compound, thus rendering the cells resistant to its cytotoxic effects.
Table 1: Effect of Puromycin and this compound (via PAC expression) on Cell Viability
| Cell Line | Treatment | Concentration (µg/mL) | Time (hours) | Cell Viability (%) |
| HEK293 | Puromycin | 2 | 24 | 59% |
| HEK293 + PAC | Puromycin | 2 | 24 | ~87% |
| SY5Y | Puromycin | 1.5 | 24 | 65% |
| SY5Y + PAC | Puromycin | 1.5 | 24 | 98% |
| HEK293 | Puromycin | 2 | 72 | 48% |
| HEK293 + PAC | Puromycin | 2 | 72 | ~100% |
| SY5Y | Puromycin | 1.5 | 72 | <35% |
| SY5Y + PAC | Puromycin | 1.5 | 72 | ~60% |
Data in this table is synthesized from studies on PAC-expressing cells, where puromycin is converted to this compound.[4] The cell viability in PAC-expressing cells treated with puromycin reflects the non-toxic nature of this compound.
Experimental Protocols
Protocol 1: SUnSET Assay with this compound Negative Control
This protocol describes the use of the SUnSET assay to measure global protein synthesis, incorporating this compound as a negative control.
Materials:
-
Cell culture medium
-
Puromycin solution (e.g., 1 mg/mL stock in water)
-
This compound solution (e.g., 1 mg/mL stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
For the experimental group, treat cells with an optimized concentration of puromycin (typically 1-10 µg/mL) for a short period (e.g., 10-30 minutes).
-
For the negative control group, treat cells with an equimolar concentration of this compound for the same duration.
-
Include an untreated control group (vehicle only).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Figure 2: Experimental workflow for the SUnSET assay with controls.
Protocol 2: Ribosome Profiling with this compound Control
This protocol outlines the conceptual use of this compound as a negative control in ribosome profiling experiments that utilize puromycin or its derivatives for nascent chain isolation.
Materials:
-
Cells or tissue of interest
-
Translation inhibitors (e.g., cycloheximide)
-
Lysis buffer for ribosome profiling
-
Puromycin or a biotinylated puromycin derivative
-
This compound
-
Sucrose (B13894) gradient solutions or size exclusion columns
-
RNA extraction reagents
-
Library preparation kit for sequencing
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with a translation elongation inhibitor like cycloheximide (B1669411) to freeze ribosomes on the mRNA.
-
Lyse the cells under conditions that maintain ribosome integrity.
-
-
Nascent Chain Labeling:
-
Divide the lysate into two aliquots.
-
To the experimental aliquot, add puromycin or a biotinylated puromycin derivative to label the nascent chains.
-
To the negative control aliquot, add an equimolar concentration of this compound.
-
-
Ribosome Isolation:
-
Isolate ribosome-nascent chain complexes using sucrose gradient centrifugation or size exclusion chromatography.
-
-
Nascent Chain Enrichment (if using biotinylated puromycin):
-
For the experimental sample, use streptavidin-coated beads to enrich for biotin-puromycin-labeled nascent chains.
-
Perform the same enrichment procedure on the this compound control sample to assess non-specific binding.
-
-
RNA Extraction and Library Preparation:
-
Extract the ribosome-protected mRNA fragments from both the experimental and control samples.
-
Prepare sequencing libraries from the extracted RNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries and analyze the data. The reads from the this compound control sample will represent background noise and non-specific interactions, which can be subtracted from the experimental sample to identify bona fide translated regions.
-
Signaling Pathway Visualization: TGF-β
As this compound can influence the TGF-β signaling pathway, understanding this pathway is crucial for interpreting results from experiments where it is used as a control.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing N-Acetylpuromycin concentration for specific cell lines
Welcome to the Technical Support Center for optimizing N-Acetylpuromycin concentration. This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice to effectively determine the optimal antibiotic concentration for selecting and maintaining specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from puromycin (B1679871)?
Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. Its structure mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the A-site of the ribosome during protein synthesis.[1][2] By incorporating into the growing polypeptide chain, it causes premature termination of translation, leading to the production of truncated, non-functional proteins and ultimately cell death.[1][2] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, which inactivates puromycin through N-acetylation.[1][2] this compound is the inactivated form of the antibiotic. While puromycin itself blocks protein synthesis, this compound does not bind to ribosomes and has been shown to promote TGF-β signaling by downregulating SnoN and Ski protein expression.[3] In the context of cell selection, the key molecule is puromycin, and the resistance gene produces this compound to detoxify it.
Q2: Why is it critical to determine the optimal puromycin concentration for each cell line?
The sensitivity to puromycin varies significantly among different mammalian cell lines. A concentration that is effective for one cell line may be too high or too low for another. Using a concentration that is too high can lead to the death of even the cells that have successfully integrated the resistance gene, resulting in low or no yield of stable clones.[4][5] Conversely, a concentration that is too low will fail to eliminate all the untransfected or untransduced cells, leading to a mixed population and confounding downstream experimental results. Therefore, it is crucial to perform a kill curve experiment for each specific cell line to determine the minimum concentration that kills all non-resistant cells within a reasonable timeframe.[6]
Q3: What is a puromycin kill curve?
A puromycin kill curve is a dose-response experiment designed to determine the minimum concentration of the antibiotic required to kill all non-transfected/non-transduced cells over a specific period, typically ranging from 3 to 10 days.[6] This is achieved by exposing the parental (non-resistant) cell line to a range of puromycin concentrations and monitoring cell viability over time.[7] The lowest concentration that results in complete cell death within the desired timeframe is then used for selecting stable cell lines in subsequent experiments.[8]
Q4: How long should I select my cells with puromycin?
The duration of selection depends on the cell type and the puromycin concentration used. Typically, selection is carried out for a period of 7 to 14 days.[9] The goal is to allow enough time for the antibiotic to kill all non-resistant cells while giving the resistant cells sufficient time to grow and form colonies.[10] You should observe the cultures regularly, and selection is generally complete when all cells in the non-transfected control plate are dead.[11]
Experimental Protocols
Protocol: Determining Optimal Puromycin Concentration via Kill Curve
This protocol outlines the steps to create a kill curve to determine the optimal puromycin concentration for a specific adherent mammalian cell line.
Materials:
-
Parental cell line (healthy and in log-phase growth)
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
Sterile water or PBS for dilution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability assay reagents (e.g., Trypan Blue, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
The day before starting the selection, seed the parental cells into the wells of a 24-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.[8] For a 24-well plate, a typical density is 0.8–2.5 x 10⁵ cells/mL.
-
Include wells for a "no antibiotic" control and "no cells" (media only) blank control. It is recommended to perform each concentration in triplicate.[12]
-
-
Preparation of Puromycin Dilutions:
-
Antibiotic Addition:
-
After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of puromycin.[8] Add medium without puromycin to the control wells.
-
-
Incubation and Monitoring:
-
Determining Cell Viability:
Data Presentation
The following table provides suggested starting ranges for puromycin concentration for several common cell lines. Note: These are only starting points; the optimal concentration must be determined experimentally for your specific cell line and culture conditions.
| Cell Line | Suggested Puromycin Concentration Range (µg/mL) |
| HEK293 | 0.5 - 5 |
| HeLa | 0.5 - 2 |
| A549 | 1 - 3 |
| Jurkat | 0.5 - 2 |
| MCF-7 | 1 - 5 |
| NIH-3T3 | 2 - 5 |
| CHO-K1 | 3 - 10 |
Data compiled from various supplier recommendations and literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| All cells die, including transfected/transduced cells. | Puromycin concentration is too high. The selection pressure is too strong for even resistant cells to survive, especially if the resistance gene expression is low.[5] | Re-run the kill curve. Use a lower range of puromycin concentrations. Ensure the optimal dose kills non-resistant cells over 7-10 days, not 2-3 days.[5] |
| Selection started too early. Cells need time (typically 48-72 hours) post-transfection/transduction to express the resistance gene before antibiotic is applied.[8][13] | Wait at least 48 hours after transfection/transduction before adding puromycin. | |
| Low expression of resistance gene. The promoter driving the pac gene may be weak in your specific cell line.[5] | Use a vector with a stronger promoter (e.g., CMV, EF1a) to drive the resistance gene. | |
| Untransfected/ untransduced cells are not dying. | Puromycin concentration is too low. The dose is insufficient to kill all the non-resistant cells. | Re-run the kill curve. Titrate the puromycin to a higher concentration to find the minimum dose that kills all control cells. |
| Puromycin has degraded. The antibiotic may have expired or been subjected to multiple freeze-thaw cycles. | Use a fresh aliquot or new vial of puromycin. Store stock solutions at -20°C in single-use aliquots.[9] | |
| Cells are naturally resistant or have high cell density. Some cell lines have intrinsic resistance. High density can create a protective effect for some cells. | Ensure you are using the correct parental cell line and that seeding density is not excessively high. | |
| Resistant colonies grow very slowly or have altered morphology. | Sub-optimal puromycin concentration. The concentration may be high enough to kill most non-resistant cells but still exerts stress on the resistant population. | Use the lowest effective concentration determined from your kill curve. Once stable colonies are established, consider reducing the puromycin concentration for long-term maintenance. |
| Cell debris from dying cells is toxic. The accumulation of dead cells and debris can negatively affect the health of surviving cells.[14] | Change the selective medium more frequently (e.g., every 1-2 days) or wash the plate gently with PBS between media changes to remove debris. |
Visualizations
Caption: Mechanism of action of the antibiotic puromycin.
Caption: Experimental workflow for a puromycin kill curve.
Caption: Troubleshooting decision tree for puromycin selection.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. reddit.com [reddit.com]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. toku-e.com [toku-e.com]
- 10. agscientific.com [agscientific.com]
- 11. gentarget.com [gentarget.com]
- 12. Puromycin titration of cancer cell lines [protocols.io]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Acetylpuromycin Control
Welcome to the technical support center for N-Acetylpuromycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is a derivative of the antibiotic puromycin (B1679871) where the reactive amino group has been acetylated. This modification renders it inactive as an inhibitor of protein synthesis.[1] Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation. The acetylation in this compound prevents it from being incorporated into the growing polypeptide chain. Therefore, it is used as a negative control to ensure that any observed cellular effects in a puromycin selection experiment are due to the specific protein synthesis inhibition by puromycin and not due to other non-specific effects of the molecule's structure.
Q2: At what concentration should I use this compound as a negative control?
As a best practice, this compound should be used at the same molar concentration as the active puromycin in your experiment. The optimal concentration of puromycin is cell-line dependent and must be determined empirically through a dose-response experiment, commonly known as a "kill curve".
Q3: How should I store this compound?
Troubleshooting Guide: Why is this compound Not Working as a Control?
This guide addresses scenarios where this compound does not behave as an inert negative control, leading to unexpected cell death or other unintended effects.
Scenario 1: Cell death is observed in the this compound control group.
If you are observing cytotoxicity in your this compound-treated control cells, it may be due to several factors. The following troubleshooting steps will help you identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity in this compound controls.
1. Reagent Quality and Integrity
-
Purity: The purity of the this compound is critical. Impurities, including residual puromycin from the synthesis process, can cause cytotoxicity. Always source high-purity this compound from a reputable supplier and review the certificate of analysis.
-
Degradation: Improper storage or handling can lead to the degradation of this compound. Although specific data is limited, it is plausible that the acetyl group could be hydrolyzed over time, especially in aqueous solutions at 37°C, converting it back to active puromycin.
Recommendation:
-
Prepare fresh working solutions of this compound from a powdered stock for each experiment.
-
Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.
-
2. Experimental Protocol Review
-
Concentration: Using an excessively high concentration of this compound might induce non-specific toxicity. The concentration should match that of the active puromycin, which is determined by a kill curve.
-
Cell Health: Unhealthy cells are more susceptible to any experimental manipulation. Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density when starting the experiment.
3. Potential Deacetylation by Cellular Enzymes
A key hypothesis for unexpected activity is the enzymatic conversion of this compound back to puromycin by cellular deacetylases. While the puromycin-producing bacterium Streptomyces alboniger possesses an this compound N-acetylhydrolase, it is currently unknown if mammalian cells have enzymes that can efficiently perform this reverse reaction on this compound. Mammalian cells do have a wide range of deacetylases, such as histone deacetylases (HDACs) and sirtuins, which act on various substrates, including small molecules.[4][5][6][7] However, their activity on this compound has not been documented.
Recommendation:
-
If you suspect deacetylation, this represents a potential limitation of this compound as a control in your specific cell type. Consider alternative negative controls if the issue persists.
4. Off-Target Effects
Even as an inactive analog, this compound can have biological effects. It has been shown to downregulate the expression of the oncoproteins SnoN and Ski.[8][9] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[10][11] Downregulation of SnoN and Ski can therefore lead to an enhancement of TGF-β signaling.
TGF-β Signaling Pathway and this compound's Off-Target Effect
Caption: this compound can downregulate SnoN/Ski, leading to enhanced TGF-β signaling.
The consequences of enhanced TGF-β signaling are cell-type specific and can include growth inhibition, apoptosis, or changes in cell differentiation, which could be misinterpreted as cytotoxicity.
Recommendation:
-
Be aware of the potential for off-target effects, especially in cell types sensitive to TGF-β signaling.
-
If you suspect off-target effects are confounding your results, you may need to assay key downstream markers of the TGF-β pathway.
Scenario 2: No cell death is observed in the puromycin-treated group, making the this compound control difficult to interpret.
If your positive control (puromycin) is not working, the results from your negative control (this compound) are not meaningful. Refer to general troubleshooting guides for antibiotic selection experiments.[12][13][14][15][16]
Experimental Protocols
1. Puromycin Kill Curve Protocol
This protocol is essential to determine the optimal concentration of puromycin for your specific cell line. The same concentration should then be used for your this compound negative control.
-
Cell Plating: Plate your cells in a 24- or 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and recover for 12-24 hours.
-
Puromycin Dilutions: Prepare a range of puromycin concentrations in your normal growth medium. A typical starting range is 0.5-10 µg/mL.[2] Include a "no antibiotic" control.
-
Treatment: Replace the medium in the wells with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death.
-
Media Change: Replace the media with freshly prepared selective media every 2-3 days.[12]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of puromycin that causes complete cell death within 3-7 days.[12][17]
Puromycin Kill Curve Data Interpretation
| Puromycin Conc. (µg/mL) | Day 3 Viability (%) | Day 5 Viability (%) | Day 7 Viability (%) | Recommendation |
| 0 | 100 | 100 | 100 | No antibiotic control |
| 1 | 80 | 50 | 20 | Too low |
| 2 | 50 | 10 | 0 | Optimal Concentration |
| 5 | 10 | 0 | 0 | Higher than necessary |
| 10 | 0 | 0 | 0 | Too high, potential for non-specific toxicity |
2. Protocol for Using this compound as a Negative Control
-
Determine Optimal Puromycin Concentration: Perform a puromycin kill curve as described above.
-
Prepare Reagents: Prepare fresh solutions of both puromycin and this compound in your cell culture medium at the optimal concentration determined from the kill curve.
-
Experimental Setup: Plate your cells as you would for your main experiment. Include the following control groups:
-
No treatment control
-
Puromycin-treated positive control
-
This compound-treated negative control
-
-
Treatment and Incubation: Treat your cells with the respective media and incubate for the duration of your selection experiment.
-
Observation: Monitor the cells daily. You should observe cell death in the puromycin-treated group, while the no-treatment and this compound-treated groups should remain viable.
Expected Outcomes
| Treatment Group | Expected Viability | Interpretation |
| No Treatment | High | Baseline cell health |
| Puromycin | Low to None | Positive control for selection |
| This compound | High | Successful Negative Control |
| This compound | Low to None | Control Failure - Troubleshoot |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ski and SnoN: antagonistic proteins of TGFbeta signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Troubleshooting the Antibiotic Prescription | PPTX [slideshare.net]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic Guide: choices for common infections - 2023 [bpac.org.nz]
- 17. stemcell.com [stemcell.com]
Off-target effects of N-Acetylpuromycin in experiments
Welcome to the technical support center for N-Acetylpuromycin (NAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of NAP in experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from puromycin (B1679871)?
This compound (NAP) is the acetylated and biologically inactive form of the antibiotic puromycin. Puromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, leading to premature chain termination during translation.[1] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, which encodes an enzyme that catalyzes the N-acetylation of puromycin to form NAP. This modification blocks the reactive amino group of puromycin, preventing it from participating in peptide bond formation.[1] Consequently, NAP does not inhibit protein synthesis.[2][3]
Q2: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound is the downregulation of the transcriptional co-repressors SnoN (Ski-novel) and Ski.[2] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2] By downregulating SnoN and Ski, NAP can promote TGF-β signaling. This effect has been shown to be independent of protein synthesis inhibition.[2]
Additionally, studies have indicated that the presence of the pac gene and N-acetylated puromycin may lead to alterations in the cellular transcriptome.[4]
Q3: How does this compound affect the TGF-β signaling pathway?
This compound promotes TGF-β signaling indirectly. The TGF-β pathway is a crucial signaling cascade involved in numerous cellular processes, including growth, differentiation, and apoptosis. The proteins SnoN and Ski act as brakes on this pathway by repressing the transcriptional activity of Smad proteins, which are the downstream effectors of TGF-β signaling. This compound induces the degradation of SnoN and Ski, thus relieving this repression and enhancing the transcription of TGF-β target genes.[2]
Troubleshooting Guide
Problem 1: I am observing unexpected changes in gene expression related to cell growth, differentiation, or fibrosis in my experiments using a puromycin selection system.
Possible Cause: These cellular processes are heavily regulated by the TGF-β signaling pathway. The presence of this compound in your puromycin-resistant cells may be promoting TGF-β signaling through the downregulation of its negative regulators, SnoN and Ski.[2] This can lead to unintended alterations in the expression of TGF-β target genes.
Troubleshooting Steps:
-
Validate SnoN and Ski Protein Levels: Perform a Western blot to quantify the protein levels of SnoN and Ski in your puromycin-selected cells compared to a non-selected control cell line. A significant decrease in SnoN and/or Ski levels would suggest off-target effects of NAP.
-
Assess TGF-β Pathway Activation: Use a TGF-β responsive reporter assay (e.g., a luciferase reporter driven by a Smad-responsive element) to measure the activity of the TGF-β pathway in your selected versus non-selected cells. An increase in reporter activity in the selected cells would confirm the potentiation of TGF-β signaling.
-
Consider Alternative Selection Markers: If the off-target effects on the TGF-β pathway are confounding your experimental results, consider using a different antibiotic selection system (e.g., hygromycin B, blasticidin S, or G418) that does not involve N-acetylation or pathways that might interfere with your research focus.
Problem 2: My RNA-Seq or microarray data from puromycin-selected cells shows widespread and unexpected transcriptomic changes that are not related to my gene of interest.
Possible Cause: The expression of the puromycin N-acetyltransferase (pac) gene and the resulting presence of this compound can cause significant changes to the cellular transcriptome, independent of the intended genetic modification.[4]
Troubleshooting Steps:
-
Appropriate Controls are Crucial: For any transcriptomic study using a puromycin selection system, it is essential to use a control cell line that also expresses the pac gene (e.g., by transduction with an empty vector containing the pac gene) and has been subjected to the same puromycin selection process. This will help to distinguish the transcriptomic changes caused by your gene of interest from the off-target effects of the selection system itself.
-
Bioinformatic Analysis: When analyzing your transcriptomic data, compare your experimental group to a puromycin-selected control group expressing an empty vector, rather than to the parental, non-selected cell line. This will help to filter out the background changes induced by the selection system.
-
Orthogonal Validation: Validate key gene expression changes observed in your transcriptomic data using an independent method, such as RT-qPCR, in both your experimental and control puromycin-selected cell lines.
Problem 3: I am concerned about the cellular uptake and stability of exogenously added this compound in my experiments.
Possible Cause: The cellular permeability and intracellular fate of this compound are not well-characterized in mammalian cells. It is possible that NAP has poor cell permeability or could be unstable in cell culture medium. Furthermore, while unlikely, the possibility of intracellular de-acetylation back to the active puromycin cannot be entirely ruled out without specific studies in the cell type of interest. The presence of an this compound N-acetylhydrolase has been identified in Streptomyces alboniger, the organism that produces puromycin.[5]
Troubleshooting Steps:
-
Monitor Cell Viability: As a simple first step, perform a dose-response curve with this compound on your cells and monitor for any signs of cytotoxicity. Significant cell death could indicate either an unexpected direct effect of NAP or its conversion to puromycin.
-
Mass Spectrometry Analysis: To definitively assess the uptake and stability of NAP, you can perform liquid chromatography-mass spectrometry (LC-MS) on cell lysates and conditioned media after incubation with NAP. This will allow you to quantify the intracellular and extracellular concentrations of both NAP and potentially puromycin.
-
Control for Puromycin Contamination: Ensure that the this compound reagent used is of high purity and free from contamination with puromycin. This can be verified by the supplier's certificate of analysis or through analytical chemistry techniques.
Quantitative Data Summary
Currently, there is a lack of direct quantitative data on the specific effects of this compound on SnoN, Ski, and TGF-β signaling. The following table summarizes data for puromycin , which is expected to have similar effects on this pathway due to the mechanism being independent of protein synthesis inhibition.[2]
Table 1: Effect of Puromycin on SnoN Protein Levels and TGF-β Signaling
| Cell Line | Treatment | SnoN Protein Level (relative to control) | TGF-β Reporter Activity (fold change) | Reference |
| HaCaT | Puromycin (1 µg/mL) | ~50% decrease | ~2.5-fold increase | [2] |
| MDA-MB-231 | Puromycin (1 µg/mL) | ~60% decrease | Not Reported | [2] |
Experimental Protocols
Western Blot for SnoN and Ski Protein Levels
Objective: To quantify the protein levels of SnoN and Ski in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN and Ski (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.
TGF-β Luciferase Reporter Assay
Objective: To measure the activity of the TGF-β signaling pathway in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect cells with a TGF-β responsive firefly luciferase reporter plasmid (containing Smad-binding elements, SBEs) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours of transfection, treat the cells with this compound, a positive control (e.g., TGF-β1), and a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 16-24 hours), wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the vehicle control.
Visualizations
Caption: TGF-β signaling pathway and the off-target effect of this compound.
Caption: Experimental workflow to assess this compound off-target effects.
References
- 1. TGF-β induced reprogramming and drug resistance in triple-negative breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the gene encoding an this compound N-acetylhydrolase in the puromycin biosynthetic gene cluster from Streptomyces alboniger - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of N-Acetylpuromycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-Acetylpuromycin. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to downregulate the expression of SnoN and Ski proteins. This action promotes transforming growth factor-beta (TGF-β) signaling. Unlike its parent compound, puromycin, this compound does not inhibit protein synthesis by binding to ribosomes.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of hydrochloric acid (1eq. HCl).
Q3: What is the recommended storage condition for this compound powder and stock solutions?
Both the solid form of this compound and its stock solutions should be stored at -20°C for optimal stability.
Troubleshooting Guide
Issue: My this compound precipitated after I added it to my cell culture medium.
-
Cause: This is a common issue when diluting a compound from a highly concentrated organic stock solution (like DMSO) into an aqueous environment like cell culture media. The rapid change in solvent polarity can cause the compound to "crash out" of the solution.
-
Solution:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, first, create an intermediate dilution. Add the required volume of the DMSO stock to a smaller volume of pre-warmed media (e.g., 100-200 µL), mix gently by pipetting, and then add this intermediate dilution to the final volume of media.
-
Gentle Mixing: When adding the stock solution or the intermediate dilution to the media, do so slowly and with gentle swirling or vortexing to ensure rapid and even dispersion.
-
Final DMSO Concentration: While it's best to keep the final DMSO concentration low (ideally below 0.5% v/v) to avoid solvent toxicity to cells, a slightly higher concentration may be necessary to maintain solubility. If you suspect solubility is an issue, you can test a range of final DMSO concentrations to find the optimal balance for your specific cell line and experimental conditions.
-
Issue: I am unsure about the stability of this compound in my cell culture medium during a multi-day experiment.
-
Recommendation: For experiments lasting several days, it is best practice to prepare fresh media containing this compound for each media change. The stability of compounds in complex solutions like cell culture media can be influenced by various factors, including temperature, pH, and interaction with media components. To ensure consistent and effective concentrations throughout your experiment, avoid storing this compound-containing media for extended periods.
Quantitative Data
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.35 | 100 |
| 1eq. HCl | 51.35 | 100 |
Data is based on a molecular weight of 513.55 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: Based on the batch-specific molecular weight (MW) provided on the product's certificate of analysis (using 513.55 g/mol as an example), calculate the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 513.55 g/mol / 1000 = 5.1355 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, you would add 1 mL of DMSO to 5.1355 mg of the compound.
-
Ensure complete dissolution: Vortex the solution gently until all the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: TGF-β signaling pathway and the role of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Technical Support Center: N-Acetylpuromycin and Long-Term Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the puromycin (B1679871) selection system in long-term studies. The focus is on optimizing the use of puromycin to ensure the health and stability of cells expressing puromycin N-acetyltransferase (PAC), the enzyme that inactivates puromycin into the non-toxic N-Acetylpuromycin.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between puromycin and this compound?
A1: Puromycin is an aminonucleoside antibiotic that is toxic to both prokaryotic and eukaryotic cells by inhibiting protein synthesis.[1][2] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (PAC) gene, which is derived from Streptomyces alboniger.[2][3] The PAC enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to puromycin, converting it into this compound.[4][5] this compound is the inactive, non-toxic form of the antibiotic.[6] Therefore, in long-term studies, the goal is to maintain a selective pressure with puromycin that is sufficient to eliminate non-resistant cells while allowing resistant cells to thrive by converting puromycin to this compound.
Q2: Why am I observing high levels of cell death in my puromycin-resistant cells during long-term culture?
A2: High cell death in a population of cells expressing the puromycin resistance gene can be due to several factors:
-
Puromycin concentration is too high: Even resistant cells can be overwhelmed by excessively high concentrations of puromycin, leading to off-target effects and cytotoxicity.[7]
-
Low cell density: Cells are more susceptible to the toxic effects of puromycin at low densities. It is crucial to maintain an optimal cell density during selection and long-term culture.[8]
-
Inadequate expression of the resistance gene: If the expression of the puromycin N-acetyltransferase (PAC) gene is insufficient, the cells may not produce enough enzyme to inactivate the puromycin effectively.[9]
-
Instability of the integrated gene: Over time, the expression of the integrated resistance gene may decrease or be silenced, leading to increased sensitivity to puromycin.
-
Mycoplasma or other contamination: Contamination can compromise cell health and increase sensitivity to antibiotics.[7]
Q3: How often should I change the medium containing puromycin during long-term studies?
A3: For long-term studies, it is recommended to replace the medium with fresh puromycin-containing medium every 2-3 days.[10] This ensures a consistent selective pressure and removes metabolic waste. Puromycin is stable in culture medium at 37°C for at least a week, and for at least 6 months at +4°C.[11]
Q4: Can I remove puromycin from the culture medium after the initial selection period?
A4: After initial selection and establishment of a stable cell line, it is possible to culture the cells without puromycin. However, for long-term studies, it is often recommended to maintain a "light pressure" with a lower concentration of puromycin (e.g., 0.2 ug/mL) to prevent the loss of the integrated gene and ensure the stability of the cell line.[12]
Troubleshooting Guides
Issue 1: Excessive Cell Death After Puromycin Selection
Symptoms:
-
More than 80% of cells die within 48-72 hours of adding puromycin, including cells expected to be resistant.
-
Surviving cells appear unhealthy, with altered morphology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Puromycin concentration is too high. | Perform a kill curve to determine the optimal puromycin concentration for your specific cell line. The optimal concentration is the lowest dose that kills all non-transfected cells within a defined period (typically 3-7 days).[9] |
| Low cell density. | Ensure cells are at an appropriate density (e.g., 50-80% confluency for adherent cells) when initiating puromycin selection.[8][10] Avoid splitting cells to a very low density in the presence of puromycin.[8] |
| Insufficient transduction/transfection efficiency. | Optimize your transduction or transfection protocol to ensure a high percentage of cells have taken up the puromycin resistance gene.[7] |
| Contamination. | Regularly test your cell cultures for mycoplasma and other contaminants.[7] |
Issue 2: Gradual Decline in Cell Viability During Long-Term Culture
Symptoms:
-
A stable cell line initially grows well in the presence of puromycin but shows a gradual increase in cell death and decrease in proliferation over several weeks or months.
-
Increased heterogeneity in the cell population's resistance to puromycin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Gene silencing or loss of expression. | Maintain a low level of puromycin in the culture medium to continuously select for cells expressing the resistance gene.[12] If silencing is suspected, consider re-cloning the cell line to isolate a stable, high-expressing clone. |
| Cumulative cytotoxicity of puromycin. | Try reducing the maintenance concentration of puromycin to the lowest effective level. Intermittent selection (e.g., one week with puromycin followed by one week without) may also be a viable strategy for some cell lines. |
| Selection of slower-growing, more resistant clones. | Periodically re-evaluate the growth rate and other characteristics of your cell line to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of puromycin required to kill non-transfected cells, thereby minimizing the toxic effects on transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting solution (e.g., trypan blue) or viability assay reagent (e.g., MTT)
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that will result in 50-80% confluency after 24 hours.[10]
-
Prepare Puromycin Dilutions: Prepare a series of puromycin concentrations in complete culture medium. A typical range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[10]
-
Treatment: After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the medium with fresh puromycin-containing medium every 2-3 days.[10]
-
Determine Optimal Concentration: After 7-10 days, determine the lowest concentration of puromycin that results in complete cell death. This is the optimal concentration to use for selecting your transfected cells.
Data Presentation:
| Puromycin (µg/mL) | Day 2 Viability (%) | Day 4 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) |
| 0 | 100 | 100 | 100 | 100 |
| 0.5 | 95 | 80 | 60 | 40 |
| 1.0 | 80 | 50 | 20 | 5 |
| 2.0 | 60 | 20 | 0 | 0 |
| 4.0 | 30 | 5 | 0 | 0 |
| 6.0 | 10 | 0 | 0 | 0 |
| 8.0 | 5 | 0 | 0 | 0 |
| 10.0 | 0 | 0 | 0 | 0 |
Note: The above data is illustrative. Actual results will vary depending on the cell line.
Visualizations
Signaling Pathway of Puromycin Action and Inactivation
Caption: Mechanism of puromycin-induced cytotoxicity and its inactivation by PAC.
Experimental Workflow for Stable Cell Line Generation and Long-Term Culture
Caption: Workflow for creating and maintaining stable cell lines using puromycin selection.
Logical Relationship for Troubleshooting Puromycin Cytotoxicity
Caption: Decision tree for troubleshooting excessive cytotoxicity during puromycin selection.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Structure-guided selection of puromycin N-acetyltransferase mutants with enhanced selection stringency for deriving mammalian cell lines expressing recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selection with puromycin [bio.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Transduced cell death in puromycin, MOI problems - GeCKOv2 screen [groups.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Technical Support Center: Refining Puromycin Selection Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with puromycin (B1679871) selection in primary cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Puromycin and N-Acetylpuromycin?
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination.[1] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, which encodes an enzyme that acetylates puromycin into this compound.[1][2] This acetylation renders puromycin inactive, as this compound does not bind to ribosomes or block protein synthesis.[3] Therefore, in the context of cell selection, this compound is the detoxified form of puromycin produced by resistant cells.
Q2: Why is puromycin selection challenging in primary cells?
Primary cells are generally more sensitive to puromycin than immortalized cell lines.[4] This heightened sensitivity can lead to widespread cell death, even at low concentrations, making it difficult to select for successfully transduced cells.[5] Furthermore, the process of puromycin selection itself can introduce confounding variables by altering the gene expression profiles of primary cells, which is a critical consideration for downstream analyses like RNA-sequencing.[6]
Q3: How do I determine the optimal puromycin concentration for my primary cells?
The optimal puromycin concentration is highly cell-type dependent and must be determined empirically for each new primary cell type.[4][5] This is achieved by performing a "kill curve" or titration experiment. The goal is to find the lowest concentration of puromycin that effectively kills all non-transduced cells within a reasonable timeframe (typically 3-7 days) while minimizing toxicity to transduced cells.[5][7]
Q4: Can puromycin selection affect the results of my experiment?
Yes, studies have shown that puromycin selection can cause significant changes in the transcriptome of primary cells.[2][6] This is a crucial factor to consider when designing experiments and interpreting data, as the observed effects may be a result of the selection process rather than the experimental variable being studied. It is advisable to include appropriate controls, such as mock-transduced cells that have undergone selection (if a resistant population can be isolated by other means for comparison) or comparing results to non-selected transduced cells if possible.
Troubleshooting Guides
Scenario 1: All cells, including transduced cells, are dying after puromycin selection.
-
Possible Cause: The puromycin concentration is too high.
-
Possible Cause: Insufficient expression of the puromycin resistance (pac) gene.
-
Solution: Ensure your vector provides strong expression of the pac gene. The choice of promoter can be critical; consider using a promoter known to be active in your specific primary cell type.[8] Also, allow sufficient time (at least 48 hours) after transduction for the resistance gene to be expressed before adding puromycin.[4]
-
-
Possible Cause: Low transduction efficiency.
-
Solution: Optimize your transduction protocol to achieve a higher efficiency. This may involve adjusting the multiplicity of infection (MOI), using a different viral serotype, or employing transduction enhancement reagents.[3]
-
-
Possible Cause: Contamination.
-
Solution: Regularly test your cell cultures for mycoplasma and other contaminants, which can increase cell stress and sensitivity to selection agents.[3]
-
Scenario 2: A large number of untransduced cells are surviving the puromycin selection.
-
Possible Cause: The puromycin concentration is too low.
-
Solution: Increase the puromycin concentration. Your kill curve should identify a concentration that kills 100% of untransduced cells.[5]
-
-
Possible Cause: The puromycin has degraded.
-
Possible Cause: High cell density is protecting some cells from the antibiotic.
-
Solution: Ensure cells are not overly confluent during selection. The selection pressure may be less effective in dense cultures.
-
Scenario 3: Surviving cells are not growing well after selection.
-
Possible Cause: Accumulation of dead cells and debris is creating a toxic environment.
-
Solution: Change the media more frequently to remove dead cells and debris.[8] If possible, gently wash the culture to remove debris. For suspension cells, a density gradient centrifugation step (e.g., using Ficoll) can help to remove dead cells.
-
-
Possible Cause: The puromycin concentration, while not killing all cells, is still causing significant stress.
-
Solution: Once selection is complete and you have a stable population, you may be able to reduce or remove puromycin from the culture medium for subsequent experiments, though this may risk the outgrowth of any remaining non-resistant cells.
-
Data Presentation
Table 1: Recommended Starting Puromycin Concentrations for Various Primary Cell Types
| Primary Cell Type | Species | Recommended Starting Concentration (µg/mL) | Reference(s) |
| Fibroblasts | Human | 0.5 - 1.5 | [4][8][10] |
| Fibroblasts (Embryonic) | Mouse | 1.5 - 3.0 | [1][3][11][12] |
| Keratinocytes | Human | 1.0 | [6] |
| Hematopoietic Stem Cells | Human | 5.0 - 10.0 (Note: Selection can be inefficient) | [2][13] |
| Neurons (Cortical) | Mouse | ~1.0 (highly sensitive) | [14] |
| Neural Stem Cells | Mouse | 0.25 - 2.0 (highly sensitive) | [15][16] |
| Interneurons (from mESCs) | Mouse | 2.0 | [17] |
Note: These are starting recommendations. The optimal concentration should always be determined by a kill curve for your specific cells and culture conditions.
Experimental Protocols
Protocol 1: Puromycin Kill Curve for Primary Cells
This protocol is essential for determining the optimal puromycin concentration for selecting your target primary cells.
Materials:
-
Your primary cell culture
-
Complete culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Cell counting solution (e.g., trypan blue) or viability assay kit
Methodology:
-
Cell Plating: Seed your primary cells in a multi-well plate at their normal density, ensuring enough wells for a range of puromycin concentrations and a no-treatment control. Allow the cells to adhere and recover for 24 hours.
-
Prepare Puromycin Dilutions: Prepare a series of dilutions of puromycin in your complete culture medium. A good starting range for sensitive primary cells is 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, and 5.0 µg/mL. Always include a well with no puromycin as a negative control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells under their normal culture conditions. Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
Media Changes: Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.
-
Determine Viability: After 3-7 days (the exact duration will depend on the proliferation rate and sensitivity of your cells), assess cell viability in each well. This can be done by trypan blue exclusion counting or using a commercial viability assay (e.g., MTT, PrestoBlue).
-
Select Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in 100% cell death in the untransduced population within your desired selection timeframe.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. EP3406266A1 - Method of selecting genetically modified hematopoietic stem cells - Google Patents [patents.google.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. alstembio.com [alstembio.com]
- 5. stemcell.com [stemcell.com]
- 6. Human Keratinocyte Cultures in the Investigation of Early Steps of Human Papillomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sussex.ac.uk [sussex.ac.uk]
- 9. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 10. Normal Human Fibroblasts Are Resistant to RAS-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Protocol for Transducing Mouse Embryonic Fibroblasts (MEF) using MISSION® ExpressMag™ Super Magnetic Kit® [sigmaaldrich.com]
- 13. Ex Vivo Selection of Transduced Hematopoietic Stem Cells for Gene Therapy of β-Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A puromycin selectable cell line for the enrichment of mouse embryonic stem cell-derived V3 interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Acetylpuromycin and Puromycin for Researchers
In the realm of biomedical research, the aminonucleoside antibiotic puromycin (B1679871) is a widely utilized tool for inhibiting protein synthesis. Its acetylated counterpart, N-Acetylpuromycin, presents a distinct pharmacological profile, offering researchers an alternative with a different mechanism of action. This guide provides an objective comparison of the effects of this compound and puromycin, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate molecule for their studies.
Unraveling the Mechanisms of Action
The fundamental difference between puromycin and this compound lies in their interaction with the ribosome, the cellular machinery for protein synthesis.
Puromycin acts as a structural mimic of the 3' end of aminoacyl-tRNA, the molecule that carries amino acids to the ribosome. This mimicry allows puromycin to enter the A-site of the ribosome, where it is subsequently incorporated into the growing polypeptide chain.[1] However, due to a stable amide bond in its structure, puromycin terminates translation, leading to the premature release of a truncated and non-functional polypeptide.[1] This inhibitory action is effective in both prokaryotic and eukaryotic cells.[1]
This compound , on the other hand, does not directly inhibit protein synthesis. The acetylation of the amino group on the puromycin molecule prevents it from participating in peptide bond formation.[2] Consequently, this compound does not bind to the ribosome or block translation.[2] Instead, its primary described effect is the downregulation of the oncoproteins SnoN and Ski.[3] This downregulation, in turn, promotes transforming growth factor-β (TGF-β) signaling, a pathway involved in numerous cellular processes, including growth, differentiation, and apoptosis.[3][4]
Comparative Effects: A Data-Driven Overview
The distinct mechanisms of this compound and puromycin lead to significantly different biological effects. The following table summarizes key quantitative and qualitative differences.
| Feature | Puromycin | This compound |
| Primary Mechanism of Action | Inhibition of protein synthesis via premature chain termination | Downregulation of SnoN and Ski proteins, leading to promotion of TGF-β signaling |
| Effect on Protein Synthesis | Potent inhibitor | Does not inhibit protein synthesis |
| Cytotoxicity (IC50 in NIH/3T3 cells) | 3.96 µM[5][6] | Not applicable for protein synthesis inhibition; cytotoxicity would be context-dependent and related to its effects on signaling pathways. |
| Known Off-Target Effects | At low concentrations, can induce G2-arrest, metaphase-mitotic-arrest, and apoptosis, independent of complete protein synthesis inhibition.[7] | Primarily acts on the TGF-β signaling pathway. Other off-target effects are not well-documented. |
Visualizing the Mechanisms
To further illustrate the divergent paths of these two molecules, the following diagrams depict their respective mechanisms of action.
References
- 1. agscientific.com [agscientific.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected cytokinetic effects induced by puromycin include a G2-arrest, a metaphase-mitotic-arrest, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylpuromycin and Anisomycin for Cellular Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Research Compounds
In the landscape of cell biology and drug discovery, the precise modulation of cellular pathways is paramount. N-Acetylpuromycin and anisomycin (B549157) are two compounds frequently utilized in research to probe fundamental cellular processes. While both are related to the aminonucleoside antibiotic puromycin (B1679871), their mechanisms of action and cellular effects diverge significantly. This guide provides a comprehensive, data-driven comparison of this compound and anisomycin, offering insights into their respective applications, experimental considerations, and the signaling pathways they influence.
At a Glance: Key Differences and Primary Functions
| Feature | This compound | Anisomycin |
| Primary Function | Modulation of TGF-β signaling | Inhibition of protein synthesis; Activation of Stress-Activated Protein Kinases (SAPKs) |
| Mechanism of Action | Downregulates SnoN and Ski protein expression, promoting TGF-β signaling. Does not inhibit protein synthesis.[1] | Binds to the 60S ribosomal subunit, inhibiting peptidyl transferase and halting protein elongation.[2][3][4] |
| Effect on Protein Synthesis | No inhibition.[1] | Potent inhibitor.[2][5] |
| Key Signaling Pathways Affected | Transforming Growth Factor-β (TGF-β) | Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38), DNA synthesis.[2][4][6] |
| Primary Research Applications | Studying TGF-β signaling, SnoN/Ski regulation. | Inducing ribotoxic stress, studying SAPK signaling, investigating the role of protein synthesis in various processes. |
Mechanism of Action: A Tale of Two Molecules
This compound: A Selective Signaling Modulator
This compound is a derivative of puromycin in which the reactive amino group on the amino acid moiety is acetylated. This chemical modification is critical as it renders the molecule incapable of participating in peptide bond formation.[7] Consequently, this compound does not inhibit protein synthesis.[1] Its primary recognized mechanism of action is the downregulation of the transcriptional co-repressors SnoN and Ski.[1] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By promoting the degradation of SnoN and Ski, this compound effectively enhances TGF-β signaling.[1] This action is independent of MAPK activation.[1]
Anisomycin: A Potent Protein Synthesis Inhibitor with Broader Effects
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a powerful inhibitor of eukaryotic protein synthesis.[2][4] It binds to the 60S ribosomal subunit and interferes with the peptidyl transferase reaction, thereby preventing the elongation of the polypeptide chain.[2][3][4]
Beyond its role as a translation inhibitor, anisomycin is widely recognized as a potent activator of Stress-Activated Protein Kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][4][6] This activation is attributed to "ribotoxic stress," a cellular response to ribosome damage or inhibition. The activation of these MAPK pathways can, in turn, trigger a cascade of downstream events, including the induction of apoptosis and the regulation of gene expression.[4][8] It has been observed that both anisomycin and puromycin can downregulate SnoN and Ski proteins, an effect that is dependent on the TGF-β/Smad pathway.[9]
Comparative Data Presentation
Direct quantitative comparisons of this compound and anisomycin in the same experimental systems are limited in the current literature. However, we can summarize their established potencies in their respective primary assays.
Table 1: Potency of Anisomycin in Protein Synthesis Inhibition and MAPK Activation
| Assay | Cell Line | Concentration | Effect | Reference |
| Protein Synthesis Inhibition | Mouse Brain | 50 mg/kg (in vivo) | >90% inhibition in the first 2 hours | [10] |
| p38 MAPK Phosphorylation | Normal Human Epidermal Keratinocytes (NHEK) | 300 ng/ml | Increased phosphorylation | |
| JNK Activation | DU 145 (prostate carcinoma) | 250 ng/ml | JNK activation | [8] |
Table 2: Activity of this compound in TGF-β Signaling
| Assay | Effect | Note | Reference |
| SnoN and Ski Protein Expression | Downregulation | Promotes TGF-β signaling | [1] |
Experimental Protocols
To facilitate a direct comparison in a laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Protein Synthesis Inhibition using the SUnSET Assay
This protocol allows for the direct visualization and quantification of ongoing protein synthesis.
Objective: To compare the effects of this compound and anisomycin on global protein synthesis.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete culture medium
-
Puromycin (for positive control)
-
This compound
-
Anisomycin
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, anisomycin, or vehicle (DMSO) for a predetermined time (e.g., 2 hours). Include a positive control group treated with a known protein synthesis inhibitor like cycloheximide.
-
Puromycin Pulse: Add puromycin to all wells at a final concentration of 1-10 µg/ml and incubate for 10-30 minutes.[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the intensity of the puromycin signal in each lane. A decrease in signal intensity compared to the vehicle control indicates inhibition of protein synthesis. This compound should show no decrease, while anisomycin is expected to cause a dose-dependent reduction in the signal.
Protocol 2: Comparative Analysis of MAPK and TGF-β Pathway Activation by Western Blot
Objective: To compare the effects of this compound and anisomycin on the activation of p38 MAPK and the levels of SnoN/Ski proteins.
Procedure:
-
Cell Treatment: Treat cells with this compound, anisomycin, or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1.
-
For MAPK activation, use primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.
-
For TGF-β pathway analysis, use primary antibodies against SnoN and Ski. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal.
-
-
Analysis: Quantify the band intensities. For p38 activation, calculate the ratio of phospho-p38 to total p38. For SnoN and Ski, normalize their levels to the loading control.
Visualizing the Pathways
To better understand the distinct and potentially overlapping mechanisms of this compound and anisomycin, the following diagrams illustrate their primary signaling pathways.
Conclusion
This compound and anisomycin, while structurally related, are fundamentally different research tools. This compound serves as a specific modulator of the TGF-β signaling pathway by targeting SnoN and Ski for degradation, without affecting protein synthesis. In contrast, anisomycin is a potent inhibitor of protein synthesis that also robustly activates the JNK and p38 MAPK pathways through ribotoxic stress.
The choice between these two compounds depends entirely on the experimental question. For studies focused on the intricacies of TGF-β signaling without the confounding variable of translational inhibition, this compound is the appropriate choice. For inducing a cellular stress response, activating MAPK pathways, or investigating the consequences of protein synthesis inhibition, anisomycin remains a valuable tool. Researchers should be mindful of the multifaceted effects of anisomycin and consider this compound as a potential negative control in experiments where protein synthesis inhibition is an undesirable side effect. The provided experimental protocols offer a framework for directly comparing these compounds and elucidating their distinct roles in cellular regulation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. researchgate.net [researchgate.net]
N-Acetylpuromycin: A Superior Negative Control in Antibiotic Selection
In the realm of biomedical research, the use of antibiotics for the selection of genetically modified cells is a cornerstone of molecular biology. However, the ideal negative control—a substance that mimics the vehicle of the selective agent without exerting its biological effects—has often been overlooked. This guide provides a comprehensive comparison of N-Acetylpuromycin as a highly specific negative control against commonly used antibiotics like puromycin (B1679871), blasticidin, and hygromycin. We present experimental data on the cytotoxic effects of these agents and detail protocols for their use, underscoring the importance of a truly inert control for rigorous scientific inquiry.
The Critical Need for an Inert Control
The introduction of a resistance gene is a powerful tool for selecting a desired cell population. The antibiotic applied eliminates non-resistant cells, enriching the culture for the cells of interest. A crucial aspect of these experiments is the negative control, which should ideally be the antibiotic molecule rendered inactive. This ensures that any observed cellular effects are due to the intended selection pressure and not off-target effects of the antibiotic or its degradation products. This compound, the acetylated and biologically inactive form of puromycin, serves as an ideal negative control in experiments utilizing puromycin for selection.[1][2]
Mechanism of Action: A Tale of Two Molecules
The specificity of this compound as a negative control is rooted in its distinct mechanism of action—or lack thereof—compared to its parent compound and other selection antibiotics.
This compound: This molecule is the final intermediate in the biosynthetic pathway of puromycin in Streptomyces alboniger.[3] The key to its inactivity lies in the acetylation of the primary amine on its amino acid moiety. This modification prevents it from mimicking an aminoacyl-tRNA and, consequently, it cannot be incorporated into the growing polypeptide chain.[1] Therefore, this compound does not inhibit protein synthesis.[4] While it does not affect ribosome function, it has been reported to downregulate the expression of SnoN and Ski proteins, thereby promoting TGF-β signaling.[4] This effect is independent of protein synthesis inhibition.
Puromycin: In stark contrast, puromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[5] It structurally resembles the 3' end of an aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. It is then incorporated into the C-terminus of the nascent polypeptide chain, causing premature chain termination and the release of a truncated, non-functional protein.[2][6] Resistance to puromycin is conferred by the puromycin N-acetyltransferase (PAC) gene, which catalyzes the same acetylation that renders this compound inactive.[6][7]
Blasticidin: This antibiotic inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes. Resistance is conferred by the expression of deaminase enzymes, such as BSD or bsr, which convert blasticidin to a non-toxic deaminohydroxy derivative.
Hygromycin B: An aminoglycoside antibiotic, hygromycin B inhibits protein synthesis by interfering with the translocation of tRNA and mRNA on the ribosome and causing mistranslation. The hygromycin resistance gene encodes a kinase that inactivates the antibiotic through phosphorylation.
Comparative Analysis of Cytotoxicity
Table 1: Cytotoxicity of Puromycin
| Cell Line | IC50 / Effective Concentration | Exposure Time | Reference |
| HCT116 | ~0.25 µg/mL (IC50) | 24 hours | [8] |
| SW620 | >1 µg/mL (IC50) | 24 hours | [8] |
| HCT15 | >1 µg/mL (IC50) | 24 hours | [8] |
| H1299 | >1 µg/mL (IC50) | 24 hours | [8] |
| HEK293 | >2 µg/mL reduces viability by 55% | Not specified | [9] |
| SY5Y | 2 µg/mL reduces viability by 90% | Not specified | [9] |
| HBEC-5i | >1 µg/mL affects viability | 24 hours | [10] |
Table 2: Cytotoxicity of Blasticidin and Hygromycin
| Antibiotic | Cell Line | Effective Concentration | Exposure Time | Reference |
| Blasticidin | Varies | 1-10 µg/mL (typical working range) | 7-14 days for selection | |
| Hygromycin B | Varies | 50-1000 µg/mL (typical working range) | 7-14 days for selection |
Experimental Protocols
Using this compound as a Negative Control
This protocol outlines the use of this compound as a negative control in a standard antibiotic selection experiment with puromycin.
Objective: To validate that the observed cell death in a puromycin selection experiment is due to the specific action of puromycin on protein synthesis and not due to non-specific cytotoxicity or off-target effects.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin solution (e.g., 10 mg/mL stock)
-
This compound solution (prepared at the same molar concentration as the puromycin stock)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Multi-well culture plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that allows for several days of growth without reaching confluency. Allow the cells to adhere and resume growth for 24 hours.
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Untreated Control: Cells in complete culture medium only.
-
Puromycin Treatment: Cells in complete culture medium with the desired selection concentration of puromycin (e.g., 2 µg/mL).
-
This compound Control: Cells in complete culture medium with this compound at the same molar concentration as the puromycin treatment group.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
Observation and Cell Viability Assessment:
-
Observe the cells daily under a microscope for morphological changes and signs of cell death.
-
At predetermined time points (e.g., 24, 48, and 72 hours), determine the percentage of viable cells in each well using a cell viability assay (e.g., trypan blue exclusion assay, MTT assay, or a fluorescence-based live/dead assay).
-
-
Data Analysis:
-
Calculate the average percentage of viable cells for each treatment group at each time point.
-
Compare the viability of the this compound-treated cells to the untreated control. These should be statistically similar, demonstrating the non-toxic nature of this compound.
-
Compare the viability of the puromycin-treated cells to both the untreated and this compound-treated groups. A significant decrease in viability in the puromycin group confirms its specific cytotoxic effect.
-
Visualizing the Molecular Pathways
This compound's Effect on the TGF-β Signaling Pathway
This compound has been shown to promote TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[4] This diagram illustrates the canonical TGF-β/SMAD signaling pathway and the role of SnoN and Ski as negative regulators.
References
- 1. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the gene encoding an this compound N-acetylhydrolase in the puromycin biosynthetic gene cluster from Streptomyces alboniger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. Puromycin - Wikipedia [en.wikipedia.org]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. Cloning and expression of a puromycin N-acetyl transferase gene from Streptomyces alboniger in Streptomyces lividans and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Acetylpuromycin
Essential guidelines for the safe and compliant disposal of N-Acetylpuromycin, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound, a derivative of the aminonucleoside antibiotic puromycin (B1679871). Due to the potential hazards associated with this compound and the absence of specific thermal degradation data, a conservative approach treating it as a hazardous chemical waste is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, puromycin. This information is crucial for understanding the chemical properties relevant to its handling and disposal.
| Property | This compound | Puromycin |
| Molecular Formula | C24H31N7O6 | C22H29N7O5 |
| Molecular Weight | 513.55 g/mol | 471.51 g/mol |
| Appearance | Solid | Colorless, crystalline powder[1] |
| Solubility in Water | Data not available | 50 mg/mL[2] |
| Storage Temperature | -20°C | -20°C[3][4] |
| Toxicity | Data not available | Very toxic if swallowed.[1] Oral (mouse) LD50: 20 mg/kg.[1] |
Step-by-Step Disposal Protocol
Given the lack of specific data on the thermal degradation and ecotoxicity of this compound, all waste containing this compound must be treated as hazardous chemical waste.
1. Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound, including unused or expired powder, contaminated labware (e.g., weigh boats, spatulas), and used personal protective equipment (gloves, disposable lab coats), in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Liquid Waste Disposal:
-
Working Solutions: All working solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge any solutions containing this compound down the drain.
-
Contaminated Media: Cell culture media containing this compound must be treated as hazardous chemical waste.
-
Decontamination of Biohazardous Material (if applicable): If the media is also biohazardous, it must first be decontaminated using an appropriate method as per your institutional guidelines (e.g., autoclaving). However, it is crucial to note that autoclaving may not fully degrade this compound.
-
Collection: After decontamination of any biohazardous agents, collect the media in a designated hazardous chemical waste container.
-
-
Labeling and Storage: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," "this compound," and the concentration and volume of the solution. Store in a secondary containment tray in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management service.
Important Note on Autoclaving: The thermal stability of this compound at autoclaving temperatures (121°C) is not well-documented. While the parent compound puromycin shows some stability at room temperature and 4°C, this does not guarantee its degradation at high temperatures.[3] Therefore, autoclaving should not be considered a standalone method for the complete chemical deactivation of this compound waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Decision Pathway for this compound Waste Management
This diagram outlines the decision-making process for handling different types of waste potentially contaminated with this compound.
Caption: Decision pathway for handling this compound contaminated waste.
By adhering to these stringent disposal procedures, laboratories can ensure the safe management of this compound waste, thereby protecting personnel, the wider community, and the environment. Always consult your institution's specific safety and waste disposal guidelines for full compliance.
References
Essential Safety and Operational Guide for Handling N-Acetylpuromycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetylpuromycin. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in the event of a spill.[1] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times in the laboratory.[2] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[1] For full contact, nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of 480 minutes is recommended.[3] The outer glove should be removed immediately after handling the compound.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1] If a reusable lab coat is used, it must be laundered regularly and not worn outside the lab.[1] |
| Foot | Closed-toe, Chemical-Resistant Shoes and Shoe Covers | Shoes must fully cover the feet.[2] Shoe covers may be necessary when working with larger quantities or in the event of a spill.[2] |
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a chemical fume hood or other approved containment device.[2]
-
To weigh the powder, place a lidded container on the balance and tare it.
-
Transfer the container to the fume hood, add the powdered agent, and securely close the lid.[2]
-
Place the closed container back on the balance to record the weight.[2]
2. Solution Preparation:
-
All procedures for creating a stock solution must be performed within a chemical fume hood.
3. Personal Hygiene:
-
Wash hands thoroughly after handling the substance.
-
Change and launder contaminated clothing before reuse.
Disposal Plan
-
Chemical Waste: Dispose of this compound waste in accordance with all applicable national and local regulations.[3] Do not mix with other waste and leave chemicals in their original containers if possible.[3]
-
Contaminated Materials: Dispose of contaminated PPE (gloves, gowns, shoe covers) and any materials used for cleaning up spills as hazardous waste. Place these materials in a sealed, labeled container.
Spill Response Plan
In the event of a spill, follow the steps outlined below. Only trained personnel should perform cleanup.
Caption: Workflow for this compound Spill Cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
